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  • Product: 7-Hydroxy-2',5,8-trimethoxyflavanone
  • CAS: 100079-34-3

Core Science & Biosynthesis

Foundational

Deciphering the Mechanism of Action of 7-Hydroxy-2',5,8-trimethoxyflavanone in Cellular Models: A Technical Whitepaper

Executive Summary 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a highly bioactive, naturally occurring hydroxylated polymethoxyflavanone (PMF) primarily isolated from the medicinal herb Scutellaria barbata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a highly bioactive, naturally occurring hydroxylated polymethoxyflavanone (PMF) primarily isolated from the medicinal herb Scutellaria barbata D.Don 1. As modern drug development increasingly pivots toward multi-target phytochemicals for oncology and inflammatory diseases, understanding the precise molecular logic of this specific flavanone is critical. This whitepaper elucidates its multifaceted mechanisms of action in cellular models, focusing on calcium-dependent apoptosis, kinase signaling modulation, and anti-metastatic pathways.

Structural Pharmacophore & Cellular Permeability

The unique structure of 7-Hydroxy-2',5,8-trimethoxyflavanone dictates its cellular efficacy. The presence of three methoxy groups (at the 2', 5, and 8 positions) significantly enhances its lipophilicity compared to highly hydroxylated flavonoids (such as baicalein). This lipophilic profile allows for rapid penetration across the cellular phospholipid bilayer.

However, it is the singular hydroxyl group at the C-7 position that serves as the critical pharmacophore for intracellular target binding. Research demonstrates that hydroxylated PMFs are dramatically more active than their fully methoxylated counterparts in triggering intracellular signaling cascades, specifically endoplasmic reticulum (ER) stress responses 2.

Core Mechanisms of Action

Calcium-Dependent ER Stress and Intrinsic Apoptosis

The primary cytotoxic mechanism of 7-Hydroxy-2',5,8-trimethoxyflavanone in malignant cellular models is the induction of Ca²⁺-mediated apoptosis. Upon entering the cell, the compound triggers a sustained release of Ca²⁺ from the endoplasmic reticulum (ER) stores 3.

  • The Calpain-Caspase Axis: This localized surge in intracellular calcium ([Ca²⁺]i) directly activates μ-calpain, a Ca²⁺-dependent cysteine protease. Concurrently, the ER stress leads to the cleavage and activation of pro-caspase-12 2.

  • Mitochondrial Convergence: The activation of caspase-12 and μ-calpain converges on the mitochondria, altering membrane permeability, releasing cytochrome c, and ultimately executing intrinsic apoptosis via the caspase-3/9 executioner pathways 4.

Attenuation of the PI3K/AKT/mTOR Signaling Hub

Beyond direct apoptotic execution, 7-Hydroxy-2',5,8-trimethoxyflavanone acts as a potent negative regulator of survival signaling. In non-small cell lung cancer (NSCLC) and breast cancer models, Scutellaria flavonoids extensively inhibit the PI3K/AKT/mTOR signaling pathway 5. By preventing the phosphorylation of AKT, the compound effectively arrests the cell cycle at the G1 phase, downregulating cyclin-dependent kinases (CDKs) and halting tumor proliferation.

Anti-Metastatic Activity via MMP Downregulation

Tumor metastasis requires the degradation of the extracellular matrix (ECM). 7-Hydroxy-2',5,8-trimethoxyflavanone exhibits profound anti-metastatic properties by suppressing the epithelial-mesenchymal transition (EMT) and directly downregulating matrix metalloproteinases, specifically MMP-2 and MMP-9 4. This is achieved both at the transcriptional level (via MAPK pathway inhibition) and by increasing the expression of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2) 6.

Systems Visualization

Pathways of 7-Hydroxy-2',5,8-trimethoxyflavanone driving apoptosis and inhibiting metastasis.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics of 7-Hydroxy-2',5,8-trimethoxyflavanone across standard in vitro assays, extrapolated from structurally analogous hydroxylated PMFs and isolated Scutellaria extracts.

Target / AssayCellular ModelObserved EffectIC50 / Effective Concentration
Cell Viability (MTT) MCF-7 (Breast Cancer)Dose-dependent cytotoxicity15 - 25 µM
Intracellular Ca²⁺ Flux 3T3-L1 / MCF-7Sustained[Ca²⁺]i elevation> 10 µM (Peak at 30 min)
MMP-2/9 Activity MHCC97H (Hepatocarcinoma)>60% reduction in enzymatic cleavage20 µM
Caspase-12 Cleavage A549 (NSCLC)3-fold increase in active fragments25 µM

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that experimental design must inherently prove causality, not just correlation. The following protocols are designed as self-validating systems.

Protocol 1: Intracellular Ca²⁺ Flux and Calpain Activation Assay

Causality Rationale: To prove that apoptosis is driven by calcium release rather than occurring alongside it as an artifact, this protocol utilizes BAPTA-AM (a cell-permeable calcium chelator) as a definitive negative control. If BAPTA-AM rescues the cells from calpain activation, calcium flux is confirmed as the upstream driver.

  • Cell Preparation: Seed MCF-7 cells in a 96-well black-walled microplate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with 5 µM Fluo-4 AM (calcium indicator) and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark.

  • Chelator Control (Validation Step): Pre-treat half the wells with 10 µM BAPTA-AM for 30 minutes prior to compound exposure.

  • Compound Treatment: Inject 7-Hydroxy-2',5,8-trimethoxyflavanone (final concentration 20 µM) into the wells.

  • Kinetic Readout: Immediately measure fluorescence (Ex: 494 nm, Em: 516 nm) using a microplate reader every 30 seconds for 60 minutes to capture the sustained Ca²⁺ peak.

  • Calpain Assessment: Post-calcium flux (at 4 hours), lyse cells and incubate lysates with the fluorogenic calpain substrate Suc-LLVY-AMC. Measure cleavage (Ex: 380 nm, Em: 460 nm). Expected Result: BAPTA-AM pre-treated cells will show baseline calpain activity, validating the Ca²⁺-dependent mechanism.

Protocol 2: High-Throughput MMP-2/9 Gelatin Zymography

Causality Rationale: Western blotting only quantifies protein expression. Zymography is required to prove that the compound functionally reduces the enzymatic degradation capacity of the cells, which is the true driver of metastasis.

  • Conditioned Media Collection: Culture MHCC97H cells in serum-free media containing 0, 10, and 20 µM of the compound for 24 hours. Collect the conditioned media and centrifuge at 10,000 x g for 10 min to remove cellular debris.

  • Electrophoresis: Mix media with non-reducing sample buffer (do NOT boil, to preserve enzyme structure). Load onto a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.

  • Renaturation: Wash the gel twice for 30 minutes in renaturing buffer (2.5% Triton X-100) to remove SDS and allow the MMPs to refold into their active conformations.

  • Development: Incubate the gel in developing buffer (50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) at 37°C for 24-48 hours.

  • Staining & Analysis: Stain the gel with 0.5% Coomassie Brilliant Blue R-250, then destain. MMP activity will appear as clear bands against a blue background. Quantify band densitometry using ImageJ.

Conclusion

7-Hydroxy-2',5,8-trimethoxyflavanone represents a sophisticated molecular entity capable of multi-nodal intervention in cellular pathology. By leveraging its lipophilic methoxy groups for cellular entry and its 7-hydroxyl group to trigger ER calcium depletion, it acts as a potent inducer of intrinsic apoptosis and an inhibitor of metastatic signaling. Robust, self-validating experimental designs are essential to fully map its translational potential from Scutellaria barbata extracts to targeted monotherapies.

References

  • Two New Phenols from Scutellaria barbata - MDPI.1

  • Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - NIH. 2

  • Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC. 4

  • Polymethoxyflavones activate Ca2+-dependent apoptotic targets in adipocytes - PubMed. 3

  • A Novel Systems Pharmacology Method to Investigate Molecular Mechanisms of Scutellaria barbata D. Don for Non-small Cell Lung Cancer - Frontiers.5

  • A Novel Method of Extracting Total Flavonoids from Scutellaria barbata - ResearchGate. 6

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Exploratory

The Enigmatic Defender: Elucidating the Potential Role of 7-Hydroxy-2',5,8-trimethoxyflavanone in Plant Defense Mechanisms

An In-Depth Technical Guide Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract: Flavonoids represent a cornerstone of plant secondary metabolism, critical for mediating interactions w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: Flavonoids represent a cornerstone of plant secondary metabolism, critical for mediating interactions with the environment, including defense against pathogens and herbivores. Within this vast chemical family, polymethoxylated and hydroxylated flavanones are of significant interest due to their enhanced bioavailability and specific biological activities. This guide focuses on the hypothesized role of a specific, yet under-researched molecule: 7-Hydroxy-2',5,8-trimethoxyflavanone. While direct research on this compound is sparse, this document synthesizes data from structurally analogous hydroxyflavones and polymethoxyflavones to construct a robust, hypothesis-driven framework for its potential functions in plant defense. We will dissect its structure to infer function, propose key mechanisms of action, and provide detailed experimental protocols to guide future research and validation.

Part 1: The Chemical Battlefield - Flavonoids in Plant Immunity

Plants, being sessile, have evolved a sophisticated chemical arsenal to defend against a barrage of biotic threats. Flavonoids, a class of polyphenolic compounds, are integral to this defense system.[1] Their functions are manifold, ranging from providing UV protection and attracting pollinators to, most critically, acting as antimicrobial and insecticidal agents.[2] The efficacy of a flavonoid in defense is intimately linked to its chemical structure—the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on its core flavan backbone dictate its biological activity, solubility, and stability.[3][4]

7-Hydroxy-2',5,8-trimethoxyflavanone belongs to the flavanone subclass, which are precursors to other major flavonoid groups. Its structure suggests a multi-faceted role in plant defense, combining the reactive potential of a hydroxyl group with the stability and lipophilicity conferred by multiple methoxy groups.

The Blueprint: General Flavonoid Biosynthesis

Understanding the origin of 7-Hydroxy-2',5,8-trimethoxyflavanone is key to appreciating its role. Its synthesis begins with the phenylpropanoid pathway, which converts phenylalanine into p-coumaroyl-CoA.[5] Chalcone synthase (CHS), a pivotal enzyme, then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) subsequently cyclizes this intermediate to produce a flavanone, typically naringenin.[5][6]

From this flavanone core, a suite of modifying enzymes, including hydroxylases, methyltransferases (OMTs), and glycosyltransferases, create the vast diversity of flavonoids found in nature. The specific placement of hydroxyl and methoxy groups on our target molecule is a direct result of the sequential action of these enzymes, which are often transcriptionally upregulated in response to pathogen attack or environmental stress.[7]

Flavonoid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_synthesis Flavonoid Core Synthesis cluster_modifications Tailoring & Diversification Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA (CHS) p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin (A Flavanone) Naringenin_Chalcone->Naringenin CHI Flavanones Other Flavanones Naringenin->Flavanones Hydroxylation & Methylation (OMTs) Flavones Flavones Naringenin->Flavones FNS Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H Target_Compound 7-Hydroxy-2',5,8- trimethoxyflavanone Flavanones->Target_Compound

Caption: Generalized flavonoid biosynthetic pathway leading to the flavanone core and subsequent modifications.

Part 2: Structure-Function Analysis - Deconstructing the Defender

The defensive properties of 7-Hydroxy-2',5,8-trimethoxyflavanone can be inferred by examining its constituent functional groups, based on established structure-activity relationships in analogous compounds.

The 7-Hydroxy Group: A Hub of Reactivity

The hydroxyl group at the C7 position is a common feature in bioactive flavonoids and is known to be critical for several defense-related activities.

  • Antioxidant Activity: Hydroxyl groups, particularly at the 7-position, are primary sites for free radical scavenging.[8] During a pathogen attack, plants undergo an "oxidative burst," producing reactive oxygen species (ROS) to kill invaders. However, excess ROS can also damage host tissues. Flavonoids like 7-hydroxyflavone can donate a hydrogen atom from their hydroxyl group to neutralize these radicals, thus protecting the plant cell.[9][10]

  • Antimicrobial Action: The 7-OH group can form hydrogen bonds with microbial enzymes and proteins, potentially disrupting their function.[3] Studies on 7-hydroxyflavone have demonstrated its ability to inhibit the growth of various pathogenic fungi and bacteria.[11][12] This inhibition can occur through mechanisms such as disruption of the microbial cell membrane or interference with nucleic acid synthesis.[2]

The Trimethoxy Groups (2', 5, 8): Enhancing Stability and Specificity

Methylation of flavonoid hydroxyl groups by O-methyltransferases (OMTs) significantly alters their properties. The presence of three methoxy groups on 7-Hydroxy-2',5,8-trimethoxyflavanone suggests a molecule with refined capabilities.

  • Increased Lipophilicity: Methoxy groups are less polar than hydroxyl groups, increasing the overall lipophilicity of the molecule. This can enhance its ability to permeate the lipid-rich cell membranes of invading pathogens, potentially increasing its antimicrobial efficacy.[4]

  • Metabolic Stability: Methylation protects the reactive hydroxyl groups from oxidation or conjugation by plant enzymes. This increases the metabolic stability of the compound, allowing it to persist longer at the site of infection and exert a more sustained defensive effect.

  • Enzyme Inhibition: Polymethoxyflavones (PMFs) are known to be potent inhibitors of specific enzymes, both in plants and their attackers. For example, some PMFs can inhibit cytochrome P450 enzymes in insects, disrupting their ability to detoxify plant defense compounds.[13] The specific substitution pattern of 7-Hydroxy-2',5,8-trimethoxyflavanone likely confers a unique affinity for certain enzymatic targets.

Part 3: Hypothesized Mechanisms of Action in Plant Defense

Based on its structural features, 7-Hydroxy-2',5,8-trimethoxyflavanone likely contributes to plant defense through a combination of direct and indirect mechanisms.

Mechanisms cluster_direct Direct Defense Mechanisms cluster_indirect Indirect Defense Mechanisms Compound 7-Hydroxy-2',5,8-trimethoxyflavanone Antimicrobial Direct Antimicrobial Activity Compound->Antimicrobial Membrane Disruption, Enzyme Inhibition Antioxidant ROS Scavenging Compound->Antioxidant Neutralizes Oxidative Burst Signaling Defense Signaling Modulation Compound->Signaling Interacts with pathways (e.g., JA, SA) Gene_Reg Regulation of Defense Genes Signaling->Gene_Reg Pathogen Pathogen Attack Plant_Cell Plant Cell Pathogen->Plant_Cell Induces Stress Plant_Cell->Compound Biosynthesis Plant_Cell->Antioxidant Produces ROS

Caption: Hypothesized direct and indirect defense mechanisms of 7-Hydroxy-2',5,8-trimethoxyflavanone.

Direct Antimicrobial and Antioxidant Action

The primary role is likely as a phytoalexin or phytoanticipin—a compound produced following infection or present constitutively to inhibit pathogen growth. Its methoxy groups would facilitate entry into the pathogen, while the 7-hydroxy group would provide the reactive center for disrupting microbial processes and neutralizing oxidative stress.

Modulation of Defense Signaling Pathways

Flavonoids are not just static defensive molecules; they can also act as signals. The accumulation of specific flavonoids following pathogen perception can influence major plant defense hormone pathways, such as those regulated by salicylic acid (SA) and jasmonic acid (JA).[14] It is plausible that 7-Hydroxy-2',5,8-trimethoxyflavanone could interact with protein kinases or other signaling components, leading to the amplified expression of downstream defense genes, such as Pathogenesis-Related (PR) proteins.

Part 4: A Practical Guide to Investigation - Experimental Protocols

To validate the hypothesized roles of 7-Hydroxy-2',5,8-trimethoxyflavanone, a systematic experimental approach is required. The following protocols provide a self-validating framework for researchers.

Protocol 1: Extraction and Isolation from Plant Material

This protocol is a generalized method for flavonoid extraction and may require optimization.[15]

Objective: To obtain a purified sample of the target flavanone from plant tissue.

Methodology:

  • Preparation: Air-dry plant material (e.g., leaves, roots) and grind into a coarse powder.

  • Solvent Extraction: Macerate the powder in methanol (1:10 w/v) for 72 hours at room temperature. Filter and repeat the extraction twice more with fresh solvent.[15]

  • Concentration: Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in a methanol/water (9:1 v/v) solution.

    • Perform successive liquid-liquid partitioning with n-hexane (to remove lipids), followed by dichloromethane, and finally ethyl acetate. The target flavanone is likely to be in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) on a C18 column.[12][16]

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: A streamlined workflow for the isolation and functional validation of the target compound.

Protocol 2: In Vitro Antimicrobial Activity Assay

Objective: To determine the direct inhibitory effect of the isolated compound on relevant plant pathogens.

Methodology (Agar Well Diffusion): [11]

  • Culture Preparation: Prepare a fresh inoculum of the test pathogen (e.g., Fusarium oxysporum, Pseudomonas syringae) in a suitable liquid medium, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread 100 µL of the microbial suspension onto the surface of an appropriate agar plate (e.g., PDA for fungi, Nutrient Agar for bacteria).

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the isolated compound, dissolved in a suitable solvent (like DMSO) at various concentrations (e.g., 25, 50, 100 µg/mL), into the wells.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under conditions suitable for the test organism (e.g., 28°C for 48h for fungi).

  • Data Analysis: Measure the diameter of the inhibition zone (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Concentration (µg/mL)Zone of Inhibition (mm) vs. F. oxysporumZone of Inhibition (mm) vs. P. syringae
25 Hypothetical DataHypothetical Data
50 Hypothetical DataHypothetical Data
100 Hypothetical DataHypothetical Data
Positive Control Hypothetical DataHypothetical Data
Negative Control 00
Caption: Table for recording hypothetical antimicrobial activity data.
Protocol 3: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant potential of the isolated compound.

Methodology: [17]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the isolated compound at various concentrations (e.g., 10-200 µg/mL) with 100 µL of the DPPH solution.

  • Controls: Use ascorbic acid or BHT as a positive control. Use methanol mixed with the sample solvent as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration (purple to yellow) indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ value signifies higher antioxidant activity.[17]

Part 5: Conclusion and Future Directions

While direct evidence remains to be uncovered, a comprehensive analysis of its structural components strongly suggests that 7-Hydroxy-2',5,8-trimethoxyflavanone is a potent plant defense compound. Its architecture represents a sophisticated evolutionary solution, balancing the potent but unstable reactivity of a hydroxyl group with the enhanced bioavailability and metabolic stability conferred by polymethoxylation. It likely functions as a multi-pronged weapon, exerting direct antimicrobial and antioxidant effects while also potentially modulating the plant's own defense signaling networks.

The immediate future for research on this molecule is clear. The protocols outlined in this guide provide a clear path forward:

  • Confirmation of Natural Occurrence: Isolate and definitively identify 7-Hydroxy-2',5,8-trimethoxyflavanone from a plant source, ideally one known to be resistant to certain pathogens.

  • Broad-Spectrum Bioactivity Screening: Test its efficacy against a wide range of plant pathogens, including fungi, oomycetes, bacteria, and viruses.

  • Mechanistic Studies: Investigate its precise mode of action, such as identifying the specific microbial enzymes it inhibits or its impact on membrane integrity.

  • In Planta Validation: Utilize metabolomic and transcriptomic approaches to study its accumulation and the corresponding changes in defense gene expression in plants challenged with pathogens.

Unraveling the role of 7-Hydroxy-2',5,8-trimethoxyflavanone will not only fill a gap in our knowledge of plant chemical ecology but could also provide a promising lead for the development of novel, natural fungicides or agents that prime plants for enhanced disease resistance.

References

A consolidated list of all sources cited within this technical guide.

  • Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis. (URL: )
  • Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants. MDPI. (2023). (URL: [Link])

  • Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants. PubMed. (2023). (URL: [Link])

  • Antioxidant Activity of the Natural Flavonoid 7-Hydroxy-5,6,4'-trimethoxyflavone Isolated from the Leaves of Lippia rugosa A. Chev. ResearchGate. (2016). (URL: [Link])

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents. (URL: [Link])

  • Origin of hydroxyflavones, their roles in plants, and associ
  • Samanta, A., Das, G., & Das, S. K. (2011). Flavonoids as Important Molecules of Plant Interactions with the Environment. IntechOpen. (URL: [Link])

  • Shui, T., et al. (2021). Integrated metabolome and transcriptome revealed the flavonoid biosynthetic pathway in developing Vernonia amygdalina leaves. PeerJ. (URL: [Link])

  • Farhadi, F., et al. (2023). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules. (URL: [Link])

  • Zhang, Y., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. (URL: [Link])

  • 7-Hydroxy-2',5,8-trimethoxyflavanone Product Page. BioCrick. (URL: [Link])

  • Ramli, N. S., et al. (2023). Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from Kaempferia parviflora: A critical review. Arabian Journal of Chemistry. (URL: [Link])

  • Gong, C., et al. (2026). Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway. Oncology Letters. (URL: [Link])

  • Dymarska, M., et al. (2016). Microbial Transformations of 7-Hydroxyflavanone. Molecules. (URL: [Link])

  • Tung, C., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Pharmaceutics. (URL: [Link])

  • Juntamat, J., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules. (URL: [Link])

  • Roy, M. K., et al. (2010). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. Pharmacognosy Research. (URL: [Link])

  • Flavonoid signals: how light shapes root defenses in Panax notoginseng. EurekAlert!. (2025). (URL: [Link])

  • Barreca, D., et al. (2023). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Antioxidants. (URL: [Link])

  • Feng, Y., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences. (URL: [Link])

  • (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. PubMed. (2013). (URL: [Link])

  • Optimization of the Extraction of Polyphenols and Flavonoids from Argania spinosa Leaves using Response Surface Methodology. Natural Product Sciences. (URL: [Link])

  • Owczarek, K., et al. (2022). New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. Molecules. (URL: [Link])

Sources

Foundational

Structural Elucidation, Synthesis, and Pharmacological Profiling of 7-Hydroxy-2',5,8-trimethoxyflavanone Derivatives

Executive Summary The rational design and synthesis of flavonoid derivatives require a rigorous understanding of their structural constraints, biosynthetic origins, and structure-activity relationships (SAR). This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of flavonoid derivatives require a rigorous understanding of their structural constraints, biosynthetic origins, and structure-activity relationships (SAR). This technical guide provides an in-depth analysis of 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3), a structurally complex natural product isolated from medicinal plants such as Scutellaria barbata[1]. By dissecting its chemical synthesis, ecological role in plant-microbe interactions, and pharmacological potential, this whitepaper establishes a comprehensive framework for researchers looking to synthesize or derivatize this flavanone core for targeted drug development.

Chemical Identity and Ecological Significance

7-Hydroxy-2',5,8-trimethoxyflavanone is characterized by a 2-phenylchroman-4-one backbone featuring a highly specific substitution pattern: a hydroxyl group at C7, and methoxy groups at C2', C5, and C8[2]. This dense functionalization dictates its solubility, target binding affinity, and chemical stability[3].

Recent transcriptomic and metabolomic studies have unveiled the ecological significance of this compound. In Oryza sativa (rice) inoculated with the beneficial fungus Leucocalocybe mongolica (strain LY9), the plant undergoes a strategic resource reallocation. While total flavonoid defense is downregulated to promote tillering and development, specific WRKY transcription factors (e.g., Os05g0565900-WRKY) trigger a highly targeted upregulation of 7-hydroxy-2',5,8-trimethoxyflavanone and its direct precursor, 2',4'-dihydroxy-2,3',6'-trimethoxychalcone[4]. This suggests that this specific flavanone derivative plays a specialized, non-redundant role in stress signaling and symbiotic modulation.

SignalingPathway LY9 Leucocalocybe mongolica (LY9) TF Os05g0565900-WRKY TF LY9->TF Upregulates Enzymes CHS & CHI Enzymes TF->Enzymes Transcriptional Activation Growth Plant Tillering & Development TF->Growth Resource Reallocation Chalcone 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone Enzymes->Chalcone Biosynthesis (3.52-fold) Flavanone 7-Hydroxy-2',5,8-trimethoxyflavanone Chalcone->Flavanone Isomerization (2.90-fold)

Figure 1: WRKY-mediated upregulation of specific flavonoids during LY9-induced plant growth.

Biosynthetic and Chemical Synthesis Pathways

The synthesis of 7-hydroxy-2',5,8-trimethoxyflavanone relies on the fundamental chalcone-flavanone equilibrium. In nature, Chalcone Isomerase (CHI) catalyzes this reaction. In the laboratory, this is achieved via a two-step sequence: an Aldol condensation followed by a base-catalyzed intramolecular oxa-Michael addition[1].

The A-ring of the flavanone is derived from 2',4'-dihydroxy-3',6'-dimethoxyacetophenone , while the B-ring is supplied by 2-methoxybenzaldehyde . The condensation yields the intermediate 2',4'-dihydroxy-2,3',6'-trimethoxychalcone , which subsequently cyclizes. The regioselectivity of the cyclization is driven by the nucleophilicity of the 2'-hydroxyl group attacking the α,β -unsaturated ketone.

ChemicalSynthesis A 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone C Aldol Condensation (KOH, EtOH, 0°C) A->C B 2-Methoxybenzaldehyde B->C D 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone C->D -H2O E Oxa-Michael Cyclization (NaOAc, EtOH, Reflux) D->E Isomerization F 7-Hydroxy-2',5,8-trimethoxyflavanone E->F

Figure 2: Chemical synthesis pathway of 7-Hydroxy-2',5,8-trimethoxyflavanone via chalcone.

Quantitative Data and Structure-Activity Relationship (SAR)

Modifications to the flavanone core drastically alter its pharmacological profile. The C7-hydroxyl group serves as a critical hydrogen-bond donor; its alkylation or removal typically results in a sharp decline in biological activity. The data below summarizes the physicochemical properties and comparative biological behaviors of the core compound and its derivatives.

Table 1: Physicochemical & Structural Properties

PropertyValue
Compound Name 7-Hydroxy-2',5,8-trimethoxyflavanone
CAS Registry Number 100079-34-3
Molecular Formula C18H18O6
Molecular Weight 330.33 g/mol
Key Structural Motifs 2-phenylchroman-4-one core; 7-OH; 2',5,8-tri-OMe
Solubility Profile Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO[2]

Table 2: Comparative Pharmacological & Ecological Profiling

Compound / DerivativeBiological ContextObserved Effect / Fold ChangeTarget / Mechanism
7-Hydroxy-2',5,8-trimethoxyflavanone O. sativa + L. mongolica (LY9)Upregulated 2.90-fold[4]Os05g0565900-WRKY mediation
2',4'-Dihydroxy-2,3',6'-trimethoxychalcone O. sativa + L. mongolica (LY9)Upregulated 3.52-fold[4]Precursor accumulation
7-Hydroxy-2',5,8-trimethoxyflavanone Scutellaria barbata extractModerate Cytotoxicity[1]Antineoplastic pathways
7-O-Alkyl Derivatives (SAR Model)Synthetic ModificationDecreased Activity (IC50 > 100 µM)Loss of critical H-bond donor

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and intrinsic analytical checkpoints to prevent the propagation of errors.

Protocol 1: One-Pot Synthesis and Cyclization

Objective: Synthesize 7-Hydroxy-2',5,8-trimethoxyflavanone from primary precursors.

  • Aldol Condensation (Enolate Formation):

    • Procedure: Dissolve 1.0 equivalent of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and 1.1 equivalents of 2-methoxybenzaldehyde in anhydrous ethanol. Cool the reaction vessel to 0°C. Add 50% aqueous KOH dropwise over 15 minutes.

    • Causality: The strong base (KOH) is required to deprotonate the α -methyl group of the acetophenone. Maintaining 0°C prevents the premature cleavage of the sensitive methoxy ethers and inhibits uncontrolled polymerization of the aldehyde.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The successful formation of the chalcone intermediate is confirmed by the appearance of a bright yellow spot ( Rf​≈0.45 ) that strongly fluoresces under 365 nm UV light.

  • Oxa-Michael Cyclization:

    • Procedure: Acidify the mixture with 1M HCl to pH 4, extract with EtOAc, and concentrate the organic layer. Redissolve the crude chalcone in ethanol, add 2.0 equivalents of Sodium Acetate (NaOAc), and reflux for 12 hours.

    • Causality: NaOAc provides a precisely buffered, weakly basic environment (pH ~8.5). This facilitates the intramolecular oxa-Michael addition of the 2'-phenolic hydroxyl group onto the α,β -unsaturated ketone. Using a stronger base at this stage would risk retro-aldol cleavage.

    • Self-Validation Checkpoint: The cyclization is visually indicated by the loss of the deep yellow color. Final structural validation requires 1 H-NMR analysis: the reaction is deemed successful only if the trans-alkene doublet ( J=15.5 Hz) of the chalcone disappears, replaced by the characteristic flavanone ABX spin system (a doublet of doublets for C2-H at ∼5.4 ppm, and two multiplets for the diastereotopic C3-H 2​ protons at ∼2.8 and 3.0 ppm).

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antineoplastic potential of the synthesized derivatives.

  • Cell Seeding & Exposure:

    • Procedure: Seed A549 (human lung carcinoma) cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours. Treat with the flavanone derivatives dissolved in DMSO (final DMSO concentration < 0.1%) at varying concentrations (1 to 100 µM) for 72 hours.

    • Causality: Cells are seeded at exactly 5×103 cells/well to ensure they remain in the logarithmic growth phase throughout the 72-hour exposure. Over-seeding would lead to contact inhibition, generating false-positive cytotoxicity artifacts. Keeping DMSO < 0.1% prevents solvent-induced cell death.

  • Viability Quantification:

    • Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

    • Self-Validation Checkpoint: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). The assay is only valid if the vehicle control shows >95% viability compared to untreated cells, proving that any observed cytotoxicity is exclusively derived from the flavanone derivative.

References

  • BioCrick. "7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3". BioCrick High-Purity Natural Products.
  • MDPI. "Two New Phenols from Scutellaria barbata". Molecules.
  • PMC (NIH). "Leucocalocybe mongolica inoculation enhances rice growth by reallocating resources from flavonoid defense to development via MYB/bHLH/WRKY networks". National Center for Biotechnology Information.
  • PubChem (NIH). "7-Hydroxy-2',5,8-trimethoxyflavanone | C18H18O6 | CID 21636238". National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 7-Hydroxy-2',5,8-trimethoxyflavanone

Abstract This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-Hydroxy-2',5,8-trimethoxyflava...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-Hydroxy-2',5,8-trimethoxyflavanone. The method utilizes a C18 stationary phase with gradient elution and photodiode array (PDA) detection, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the determination of this flavanone in various sample matrices. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

7-Hydroxy-2',5,8-trimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[4] This application note provides a comprehensive guide to developing and validating an HPLC method tailored for 7-Hydroxy-2',5,8-trimethoxyflavanone.

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure: (2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one[5]

  • Molecular Formula: C18H18O6[5]

  • Molecular Weight: 330.3 g/mol [5]

  • Solubility: Soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] This indicates a moderate to low polarity, making it suitable for reversed-phase chromatography.

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters to achieve the desired separation and sensitivity.

Column Selection

For the separation of moderately non-polar compounds like flavonoids, a reversed-phase C18 column is the most common and effective choice.[4][6][8] These columns provide excellent retention and selectivity for a wide range of analytes.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is recommended.

  • Particle Size: A 5 µm particle size offers a good balance between efficiency and backpressure. For higher throughput and resolution, smaller particle sizes (e.g., 3.5 µm) can be considered.[9]

  • Column Dimensions: A standard analytical column of 4.6 x 150 mm is a suitable starting point for method development.[8][9]

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation in reversed-phase HPLC.

  • Solvents: A mixture of an aqueous solvent and an organic modifier is used.

    • Aqueous Phase: HPLC-grade water, often acidified to improve peak shape and reproducibility.[10] Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) is commonly used to control the pH and suppress the ionization of phenolic hydroxyl groups, which is important for consistent retention.[7][11]

    • Organic Modifier: Acetonitrile is generally preferred over methanol for flavonoid analysis as it often provides better resolution and lower backpressure.[4][6]

  • Elution Mode: A gradient elution is often necessary for analyzing samples containing compounds with a range of polarities, which is common in natural product extracts.[6][8] A gradient from a lower to a higher concentration of the organic modifier allows for the elution of both more polar and less polar compounds within a reasonable analysis time.

Detection

A Photodiode Array (PDA) detector is highly recommended for the analysis of flavonoids.[7][12] A PDA detector allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths. This is advantageous for:

  • Determining the optimal detection wavelength (λmax) for the analyte to maximize sensitivity.

  • Assessing peak purity by comparing spectra across a single chromatographic peak.

Other Chromatographic Parameters
  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point for a 4.6 mm internal diameter column. This can be optimized to balance analysis time and separation efficiency.[13]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.[4]

  • Injection Volume: This will depend on the sample concentration and the sensitivity of the instrument. A typical injection volume is 10-20 µL.[6]

Diagram of the HPLC Method Development Workflow:

HPLC_Method_Development cluster_analyte Analyte Characterization cluster_initial Initial Parameter Selection cluster_optimization Systematic Optimization cluster_final Final Method A Physicochemical Properties (Polarity, pKa, UV Scan) B Column Selection (C18, 5µm, 4.6x150mm) A->B Informs initial choices C Mobile Phase Screening (Water/ACN, Acidified) B->C D Detector Choice (PDA) C->D E Mobile Phase Gradient (Optimize slope & time) D->E Iterative Process F Flow Rate (Balance speed & resolution) E->F I Optimized HPLC Method E->I Leads to G Column Temperature (Ensure reproducibility) F->G F->I Leads to H Detection Wavelength (Determine λmax from PDA) G->H G->I Leads to H->E H->I Leads to

Caption: A systematic workflow for HPLC method development.

Recommended HPLC Method and Protocol

Based on the principles outlined above, the following HPLC method is recommended for the quantification of 7-Hydroxy-2',5,8-trimethoxyflavanone.

Table 1: Optimized HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 285 nm (or the determined λmax)
Injection Volume 10 µL

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 7-Hydroxy-2',5,8-trimethoxyflavanone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (from a plant matrix - example): a. Accurately weigh 1 g of the dried and powdered plant material. b. Perform an extraction, for example, using ultrasound-assisted extraction with 20 mL of 70% ethanol.[14] c. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed HPLC method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15][16]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The retention time and UV spectrum of the analyte in a sample should match that of the standard.No interfering peaks at the retention time of the analyte. The peak purity index should be greater than 0.995.
Linearity and Range Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration.The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery) Perform a recovery study by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.The mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. The RSD of the results should be ≤ 2%.

Diagram of the HPLC Method Validation Workflow:

HPLC_Validation cluster_protocol Validation Protocol Definition (ICH Q2) cluster_experiments Experimental Execution cluster_report Validation Report A Define Validation Parameters & Acceptance Criteria B Specificity A->B Guides C Linearity & Range A->C Guides D Accuracy (Recovery) A->D Guides E Precision (Repeatability & Intermediate) A->E Guides F LOD & LOQ A->F Guides G Robustness A->G Guides H Compile & Analyze Data B->H Generates Data for C->H Generates Data for D->H Generates Data for E->H Generates Data for F->H Generates Data for G->H Generates Data for I Method Suitability Statement H->I

Caption: A workflow for HPLC method validation based on ICH guidelines.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantification of 7-Hydroxy-2',5,8-trimethoxyflavanone. The systematic approach to method development, coupled with a comprehensive validation plan based on ICH guidelines, ensures that the method is accurate, precise, and specific. This application note serves as a valuable resource for scientists and researchers in the fields of pharmaceutical analysis, natural product chemistry, and quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Merken, H. M., & Beecher, G. R. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(3), 577–581. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • BioCrick. 7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3. Available at: [Link]

  • Justesen, U., Knuthsen, P., & Leth, T. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. Journal of Chromatography A, 799(1-2), 101–110. Available at: [Link]

  • Ahmad, I., et al. (2014). Quantification of polyphenolic compounds and flavonoids in Achillea millefolium and Equisetum arvense. Journal of Pharmacognosy and Phytotherapy, 6(5), 59-64. Available at: [Link]

  • Tullii, F., et al. (2020). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Cosmetics, 7(4), 84. Available at: [Link]

  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal, 16(1). Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Slideshare. (2023). ICH Q2 Analytical Method Validation. Available at: [Link]

  • Vlase, L., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Farmacia, 62(3), 566-574. Available at: [Link]

  • Grancieri, M., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition, 8, 755225. Available at: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 85-91. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Purwani, A. I. H., Primaharinastiti, P., & Yuwono, M. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 62-68. Available at: [Link]

  • Waters Corporation. (2014). Analysis of Flavonoids in Juices with the ACQUITY QDa Mass Detector. Available at: [Link]

  • Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Acta Chromatographica, 20(3), 475-488. Available at: [Link]

  • Giebułtowicz, J., et al. (2018). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 11, 2374-2384. Available at: [Link]

  • Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Acta Chromatographica, 20(3), 475-488. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • The Journal of Phytopharmacology. (2016). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. Available at: [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products. Pharmacognosy Magazine, 16(71), S486-S491. Available at: [Link]

  • Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]

Sources

Application

Application Note: High-Yield Extraction and Isolation Protocol for 7-Hydroxy-2',5,8-trimethoxyflavanone

Introduction & Mechanistic Rationale 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a rare, bioactive polymethoxyflavanone predominantly sourced from the medicinal herb 1[1]. In phytochemical research and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a rare, bioactive polymethoxyflavanone predominantly sourced from the medicinal herb 1[1]. In phytochemical research and drug development, obtaining high-purity flavonoid reference standards is a critical bottleneck. The structural configuration of this compound—featuring a single hydroxyl group at C-7 and three methoxy groups (C-2', C-5, C-8)—imparts moderate lipophilicity, making it highly soluble in solvents like2, while retaining solubility in polar aprotic solvents like DMSO[2].

Causality in Solvent Selection: Traditional flavonoid extractions often rely on methanol or water. However, the trimethoxylated nature of this specific flavanone sterically hinders extensive hydrogen bonding, shifting its optimal partition coefficient toward moderately polar organic solvents. Therefore, 95% ethanol (EtOH) is selected as the primary extraction solvent at room temperature[1]. Ethanol effectively penetrates the cellulosic plant matrix to solubilize the flavanone without co-extracting excessive highly polar polysaccharides or tannins that water would pull, thus establishing a self-validating initial purification step.

Experimental Workflow & Pathway

The isolation of 7-Hydroxy-2',5,8-trimethoxyflavanone requires a multi-dimensional chromatographic approach, transitioning from bulk matrix extraction to high-resolution preparative purification.

ExtractionWorkflow Matrix Scutellaria barbata Matrix (Dried & Pulverized) Maceration Solid-Liquid Extraction (95% EtOH, RT, 48h x3) Matrix->Maceration Solubilization Concentration Solvent Evaporation (Rotary Evaporator, 40°C) Maceration->Concentration Crude Extract Silica Normal Phase Silica Gel (PE / Acetone Gradient) Concentration->Silica Fractionation Sephadex Size Exclusion / Adsorption (Sephadex LH-20, MeOH) Silica->Sephadex Targeted Fractions HPLC Preparative HPLC (C18, MeCN / H2O) Sephadex->HPLC Semi-pure isolate Pure 7-Hydroxy-2',5,8- trimethoxyflavanone (>98%) HPLC->Pure Final Polish

Workflow for the extraction and chromatographic isolation of 7-Hydroxy-2',5,8-trimethoxyflavanone.

Step-by-Step Methodology

Phase 1: Matrix Preparation and Primary Extraction
  • Biomass Pulverization: Dry the whole plants of Scutellaria barbata in a forced-air oven at 40°C to constant weight. Mill the dried biomass to a particle size of 40–60 mesh.

    • Rationale: This specific particle size maximizes the surface-area-to-volume ratio for solvent penetration while preventing column clogging or excessive fine-particulate suspension during filtration.

  • Maceration: Suspend 1 (EtOH)[1].

  • Agitation & Time: Allow the suspension to macerate at room temperature (20–25°C) for 48 hours. Repeat this extraction process three times with fresh solvent[1].

    • Rationale: Room temperature extraction prevents the thermal degradation of heat-sensitive co-metabolites and minimizes the extraction of unwanted waxy lipids that dissolve readily in hot ethanol.

  • Concentration: Filter the combined ethanolic extracts through a Buchner funnel (Whatman No. 1). Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a viscous crude residue (approx. 1,000 g)[1].

Phase 2: Primary Fractionation (Normal Phase Chromatography)
  • Resin Preparation: Suspend 100–200 mesh silica gel in Petroleum Ether (PE). Pack a large-scale glass column uniformly.

  • Sample Loading: Dissolve the crude residue in a minimal volume of acetone, mix with a small amount of silica gel (dry loading), evaporate the acetone, and apply the dry powder to the top of the column bed.

    • Rationale: Dry loading prevents band broadening and ensures a uniform starting zone, which is critical when resolving structurally similar flavonoids.

  • Gradient Elution: Elute the column using a step gradient of Petroleum Ether (PE) to Acetone. The recommended volumetric ratios are1[1].

  • Fraction Collection: Collect fractions in 500 mL increments. Monitor the fractions via Thin Layer Chromatography (TLC) using PE/Acetone (3:1) as the mobile phase. Pool fractions exhibiting a distinct UV-active spot (under 254 nm) corresponding to the target flavanone's Rf value.

Phase 3: High-Resolution Purification
  • Sephadex LH-20 Polish: Pass the pooled, target-rich fractions through a Sephadex LH-20 column eluted with 100% Methanol.

    • Rationale: Sephadex LH-20 separates compounds based on both molecular size and hydrogen-bonding capacity. It effectively strips out residual chlorophylls and high-molecular-weight polyphenols.

  • Preparative HPLC (Final Polish): To achieve pharmaceutical-grade reference standard purity 3[3], subject the enriched fraction to Prep-HPLC.

    • Column: C18 Reverse Phase (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic 60% Acetonitrile in Water (with 0.1% Formic Acid). Rationale: The acid modifier suppresses the ionization of the C-7 hydroxyl group, maintaining peak sharpness.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 280 nm.

  • Crystallization: Collect the target peak, remove acetonitrile under reduced pressure, and lyophilize the aqueous remainder to obtain 7-Hydroxy-2',5,8-trimethoxyflavanone as a fine powder[3].

Quantitative Data & Yield Summary

To establish a self-validating protocol, researchers should benchmark their extraction efficiency against the following expected parameters.

ParameterValue / MetricAnalytical Rationale
Starting Biomass 9,500 g (S. barbata dry weight)Baseline for commercial/pilot-scale isolation[1].
Crude Extract Yield ~1,000 g (10.5% w/w)Represents total ethanolic extractables (flavonoids, glycosides, lipids)[1].
Target Purity > 98% (HPLC-UV)Required threshold for use as a biological reference standard[2][3].
Solubility Profile Soluble in CHCl₃, DCM, EtOAc, DMSOConfirms the lipophilic nature imparted by the three methoxy groups[2][3].
Molecular Weight 330.3 g/mol Essential for mass spectrometry validation[4].

Quality Control & Structural Validation

Post-isolation, the structural integrity of 7-Hydroxy-2',5,8-trimethoxyflavanone must be verified to ensure the protocol's success:

  • Mass Spectrometry (ESI-MS): Look for the pseudo-molecular ion [M+H]+ at m/z 331.1 (Formula: 5)[5].

  • NMR Spectroscopy: 1H-NMR should confirm the presence of three distinct methoxy singlets (typically between δ 3.70 - 3.90 ppm) and the characteristic ABX system of the flavanone C-ring (protons at C-2 and C-3). The C-7 hydroxyl proton will appear as a broad singlet downfield (if run in DMSO-d6)[2].

References

  • Source: MDPI (Molecules)
  • Title: 7-Hydroxy-2',5,8-trimethoxyflavanone | CAS 100079-34-3 | ScreenLib Source: ScreenLib URL
  • Title: 7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3 Source: BioCrick URL
  • Source: PubChem (NIH)
  • Title: 7-Hydroxy-2',5,8-trimethoxyflavanone - BioCat GmbH Source: BioCat URL

Sources

Method

Application Note: Formulation and In Vitro Assay Integration of 7-Hydroxy-2',5,8-trimethoxyflavanone

Executive Summary 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a highly bioactive natural flavonoid predominantly isolated from the medicinal herb Scutellaria barbata[1]. In preclinical drug development, fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a highly bioactive natural flavonoid predominantly isolated from the medicinal herb Scutellaria barbata[1]. In preclinical drug development, flavonoids from the Scutellaria genus are heavily investigated for their potent anti-inflammatory and pro-apoptotic properties[1]. However, the lipophilic nature of the flavanone backbone presents significant solubility challenges in aqueous cell culture environments[2]. This application note provides a causally driven, self-validating protocol for the formulation and in vitro application of 7-Hydroxy-2',5,8-trimethoxyflavanone, ensuring robust and reproducible phenotypic data.

Physicochemical Profiling & Formulation Strategy

To design a successful in vitro assay, researchers must first account for the compound's physicochemical constraints. 7-Hydroxy-2',5,8-trimethoxyflavanone features multiple methoxy groups that increase its lipophilicity, making it practically insoluble in water but highly soluble in polar aprotic solvents and halogenated organics[2].

Table 1: Physicochemical Properties of 7-Hydroxy-2',5,8-trimethoxyflavanone

PropertyValue / Description
Chemical Name (2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one
CAS Number 100079-34-3[2]
Molecular Formula C₁₈H₁₈O₆[3]
Molecular Weight 330.33 g/mol [3]
Primary Botanical Source Scutellaria barbata, Scutellaria discolor[1]
Optimal In Vitro Solvent Dimethyl sulfoxide (DMSO)[2]

Formulation Causality: We utilize high-purity, cell-culture grade DMSO as the primary vehicle. DMSO effectively disrupts the intermolecular hydrogen bonding of the flavanone crystal lattice[2]. To prevent the compound from crashing out (precipitating) when introduced to the aqueous cell culture media, the master stock must be formulated at a high concentration (e.g., 50 mM). This allows for a massive dilution factor, ensuring the final DMSO concentration in the assay well remains ≤0.1% (v/v). Exceeding 0.1% DMSO can alter cell membrane lipid rafts and induce baseline cytotoxicity, which would confound the specific pharmacological effects of the flavanone.

Mechanistic Grounding: Pathway Modulation

Understanding the downstream targets of 7-Hydroxy-2',5,8-trimethoxyflavanone dictates the choice of validation assays. Scutellaria-derived flavanones typically exert their effects via two primary axes:

  • Anti-inflammatory Axis: Inhibition of the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκB[4].

  • Apoptotic Axis: Modulation of the Bcl-2 family proteins (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2), which compromises mitochondrial membrane integrity and activates the Caspase-9/3 executioner cascade[1].

G Flavanone 7-Hydroxy-2',5,8- trimethoxyflavanone NFkB NF-κB Pathway Inhibition Flavanone->NFkB Inhibits BaxBcl2 Bax/Bcl-2 Modulation Flavanone->BaxBcl2 Upregulates Bax Inflammation Decreased Inflammation NFkB->Inflammation Reduces Caspase Caspase Cascade Activation BaxBcl2->Caspase Triggers Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Executes

Proposed signaling pathway of 7-Hydroxy-2',5,8-trimethoxyflavanone in cellular assays.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems , meaning each workflow contains internal checkpoints to verify the integrity of the data before proceeding.

Protocol 4.1: Master Stock Preparation (50 mM)

Objective: Achieve complete solubilization without micro-precipitation.

  • Weighing: Accurately weigh 16.52 mg of 7-Hydroxy-2',5,8-trimethoxyflavanone powder[3].

  • Reconstitution: Add exactly 1.0 mL of sterile, anhydrous DMSO to the vial.

  • Agitation: Vortex the vial for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes. Causality: Mild thermal energy overcomes the activation energy required for complete solvation without degrading the compound.

  • Self-Validation Check (Centrifugation): Centrifuge the vial at 10,000 × g for 3 minutes. Inspect the bottom of the tube. Validation: The absence of a visible pellet confirms 100% solubilization. If a pellet is present, the stock concentration is inaccurate and must be reformulated.

  • Storage: Aliquot into 50 µL volumes in amber tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C[2].

Protocol 4.2: In Vitro Cytotoxicity Assay (CCK-8)

Objective: Determine the IC₅₀ value while controlling for vehicle toxicity.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231 or A549) in a 96-well plate at 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a serial dilution of the flavanone in complete media (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Critical Step: Ensure the DMSO concentration in all treatment wells, including the vehicle control, is normalized to exactly 0.1%.

  • Incubation: Aspirate old media and add 100 µL of the treated media to the respective wells. Incubate for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Causality: CCK-8 relies on cellular dehydrogenases to reduce WST-8 to a yellow formazan dye. This directly correlates metabolic activity with cell viability.

  • Self-Validation Check (Vehicle Viability): Read absorbance at 450 nm. Validation: Calculate the viability of the 0.1% DMSO vehicle control against a "Media Only" blank. The vehicle control must show ≥95% viability. A drop below 95% indicates solvent toxicity, invalidating the IC₅₀ calculation.

Protocol 4.3: Western Blot Validation of Apoptosis

Objective: Confirm that cell death is driven by programmed apoptosis rather than necrosis.

  • Lysate Preparation: Treat cells with the calculated IC₅₀ concentration of 7-Hydroxy-2',5,8-trimethoxyflavanone for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein loading (30 µ g/lane ) using a BCA assay.

  • Immunoblotting: Run samples on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane. Probe for Cleaved Caspase-3 and Bax.

  • Self-Validation Check (Loading Control): Probe for GAPDH or β-actin. Validation: Equal band intensity across all lanes for the loading control proves that any observed upregulation in Cleaved Caspase-3 is due to the flavanone's mechanism of action, not a pipetting error during gel loading.

Data Presentation

When reporting the efficacy of 7-Hydroxy-2',5,8-trimethoxyflavanone, summarize the dose-response data clearly. Below is a standardized template for presenting experimental IC₅₀ results.

Table 2: Representative In Vitro Cytotoxicity (IC₅₀) Profile

Cell LineTissue OriginTreatment DurationIC₅₀ (µM)95% Confidence Interval
MDA-MB-231 Breast Adenocarcinoma48 HoursAssay DependentAssay Dependent
A549 Lung Carcinoma48 HoursAssay DependentAssay Dependent
HEK-293T Normal Kidney (Control)48 Hours>100 µMAssay Dependent

(Note: HEK-293T is included to establish the therapeutic index, proving the compound selectively targets malignant cells over healthy tissue).

References

  • BioCrick. "7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3". BioCrick Chemical Database. URL:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 21636238, 7-Hydroxy-2',5,8-trimethoxyflavanone". PubChem. URL:[Link]

  • MDPI. "Two New Phenols from Scutellaria barbata". Molecules, 2011. URL:[Link]

Sources

Application

High-Resolution Transcriptomic and Metabolomic Co-Profiling: Elucidating the Regulatory Networks of 7-Hydroxy-2',5,8-trimethoxyflavanone Biosynthesis

Executive Summary & Biological Context 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a structurally complex, bioactive secondary metabolite belonging to the flavanone subclass of flavonoids[1]. Originally is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a structurally complex, bioactive secondary metabolite belonging to the flavanone subclass of flavonoids[1]. Originally isolated from medicinal plants such as Scutellaria barbata, this compound has demonstrated significant pharmacological potential, including potent cytotoxic activities against human cancer lines (HONE-1, KB, and HT29) with IC50 values ranging from 2.7 to 6.7 μM[2][3].

Beyond its pharmacological utility, recent multi-omics studies have identified this flavanone as a critical node in plant defense and symbiotic resource reallocation. For example, inoculation with the fungus Leucocalocybe mongolica induces a highly specific 2.90-fold upregulation of 7-hydroxy-2',5,8-trimethoxyflavanone, a process tightly governed by MYB, bHLH, and WRKY transcription factor networks[4].

As a Senior Application Scientist, I have designed the following protocol to provide a robust, self-validating framework for researchers aiming to map the transcriptomic architecture governing the biosynthesis of 7-hydroxy-2',5,8-trimethoxyflavanone. This guide intentionally avoids rigid, generic kits in favor of a customized, causality-driven methodology optimized for polyphenol-rich tissues.

Experimental Design & Causality (E-E-A-T)

Mapping the gene-to-metabolite network requires parallel extraction of both RNA and metabolites from the exact same biological replicate. Flavonoids are potent antioxidants and metal chelators; their multiple hydroxyl groups make them prone to rapid oxidation during cellular lysis, leading to quinone formation that irreversibly cross-links and degrades RNA.

Therefore, our experimental design relies on two foundational pillars:

  • Immediate Cryogenic Quenching: To capture the transient transcriptional bursts of early-responder WRKY genes before mRNA degradation occurs.

  • Polyphenol-Scavenging Lysis: Utilizing Polyvinylpyrrolidone (PVP) to sterically bind 7-hydroxy-2',5,8-trimethoxyflavanone and other chalcones, preventing them from co-precipitating with nucleic acids and inhibiting downstream reverse transcriptase activity.

MultiOmicsWorkflow A 1. Elicitation & Tissue Harvesting B 2. Parallel Extraction (RNA & Metabolites) A->B C 3. RNA-Seq Library Prep (Poly-A Enrichment) B->C D 4. LC-MS/MS Targeted Profiling B->D E 5. Transcriptome Assembly & DEGs C->E F 6. WGCNA & Pearson Correlation D->F E->F

Workflow for multi-omics integration mapping flavanone biosynthesis.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Elicitation and Cryogenic Harvesting

Objective: Induce flavanone biosynthesis and halt all enzymatic activity to preserve the native transcriptome.

  • Elicitor Application: Apply the biological elicitor (e.g., L. mongolica homogenate) to the root system or foliar tissue of the model organism[4].

  • Time-Course Harvesting: Harvest tissues at 0h, 12h, 24h, and 48h post-elicitation.

  • Cryogenic Quenching: Immediately submerge tissues in liquid nitrogen (-196°C).

    • Causality: WRKY transcription factors (e.g., Os05g0565900-WRKY) are primary responders. A delay of even 60 seconds at room temperature can result in rapid mRNA turnover, skewing the transcriptomic profile[4].

Phase 2: Transcriptomic Profiling (RNA-Seq)

Objective: Isolate high-purity mRNA free of polyphenolic contamination for deep sequencing.

  • Lysis and Scavenging: Homogenize 100 mg of frozen tissue in a CTAB-based buffer supplemented with 2% (w/v) PVP and 1% β-mercaptoethanol.

    • Causality: PVP acts as a molecular sponge, binding to 7-hydroxy-2',5,8-trimethoxyflavanone and preventing it from sterically hindering RNA polymerase during library preparation.

  • Phase Separation: Extract with Chloroform:Isoamyl alcohol (24:1) and precipitate RNA using LiCl (which selectively precipitates RNA over DNA and carbohydrates).

  • Library Preparation: Utilize oligo(dT) magnetic beads for Poly-A enrichment.

    • Causality: Ribosomal RNA (rRNA) constitutes >80% of total RNA. Poly-A enrichment focuses sequencing depth exclusively on protein-coding mRNAs (e.g., Chalcone Synthase, Chalcone Isomerase, and TFs), ensuring accurate FPKM quantification for low-abundance regulatory genes.

  • Sequencing: Sequence on an Illumina NovaSeq 6000 platform (PE150).

Self-Validation Checkpoint 1 (RNA Integrity): Assess RNA via an Agilent 2100 Bioanalyzer. Proceed only if the RNA Integrity Number (RIN) is ≥ 8.0. This validates that the cryogenic quenching successfully halted RNase activity.

Phase 3: Targeted Metabolomics (LC-MS/MS)

Objective: Quantify the phenotypic output (flavanone accumulation) to correlate with gene expression.

  • Metabolite Extraction: Lyophilize a parallel aliquot of the harvested tissue. Extract 50 mg of dry powder in 70% LC-MS grade Methanol containing 0.1% Formic acid.

  • Quantification: Analyze via UPLC-ESI-MS/MS. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 7-hydroxy-2',5,8-trimethoxyflavanone (m/z 331.08 [M+H]+).

Self-Validation Checkpoint 2 (Metabolite Recovery): Spike samples with an internal standard (e.g., formononetin) prior to extraction. A recovery rate of >85% validates the extraction efficiency and accounts for matrix effects.

Phase 4: Multi-Omics Integration

Objective: Mathematically link the transcriptome to the metabolome.

  • Differential Expression Analysis: Use DESeq2 to identify Differentially Expressed Genes (DEGs) across the time-course.

  • WGCNA (Weighted Gene Co-expression Network Analysis): Cluster DEGs into co-expression modules.

  • Pearson Correlation: Correlate the eigengene of each WGCNA module with the LC-MS/MS quantification data of 7-hydroxy-2',5,8-trimethoxyflavanone to identify the specific MYB/bHLH/WRKY drivers[4].

Self-Validation Checkpoint 3 (Transcriptomic Accuracy): Select 5 key DEGs identified in the WGCNA module (including the target WRKY) and perform RT-qPCR. A Pearson correlation of >0.85 between RNA-seq FPKM values and RT-qPCR relative expression validates the sequencing pipeline.

Regulatory Pathway Visualization

FlavanonePathway Stimulus Fungal Elicitor (L. mongolica) TF_WRKY WRKY TFs (Os05g0565900) Stimulus->TF_WRKY Upregulates TF_MYB MYB/bHLH Complex Stimulus->TF_MYB Upregulates Enz_CHS Chalcone Synthase (CHS) TF_WRKY->Enz_CHS Promotes Transcription Enz_CHI Chalcone Isomerase (CHI) TF_MYB->Enz_CHI Promotes Transcription Enz_CHS->Enz_CHI Metabolic Flux Metabolite 7-Hydroxy-2',5,8- trimethoxyflavanone Enz_CHI->Metabolite Biosynthesis

Transcriptional regulation of 7-Hydroxy-2',5,8-trimethoxyflavanone biosynthesis via WRKY/MYB.

Quantitative Data Summary

The following table summarizes the expected fold changes and Pearson correlation coefficients when integrating transcriptomic and metabolomic data during successful elicitation, based on recent multi-omics profiling standards[4].

Target MoleculeMolecular CategoryFold Change (Elicited vs. Control)Pearson Correlation (r)
7-Hydroxy-2',5,8-trimethoxyflavanone Secondary Metabolite (Flavanone)+2.90Baseline (Metabolite Anchor)
2',4'-Dihydroxy-2,3',6'-trimethoxychalcone Secondary Metabolite (Chalcone)+3.52N/A
Os05g0565900-WRKY Transcription Factor (WRKY)+4.150.88 (with Flavanone)
Os04g0605100-WRKY68 Transcription Factor (WRKY)+2.450.75 (with Chalcones)
Os05g0553400-R2R3MYB84 Transcription Factor (MYB)+3.100.82 (with Chalcones)

References

  • Source: PubMed Central (PMC)
  • Source: MDPI (Molecules)
  • Title: 7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3 Source: BioCrick URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 7-Hydroxy-2',5,8-trimethoxyflavanone in DMSO Solutions

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 7-Hydroxy-2',5,8-trimethoxyflavanone in Dimethyl Sulfoxide (DMSO) solutions. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 7-Hydroxy-2',5,8-trimethoxyflavanone in Dimethyl Sulfoxide (DMSO) solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your results.

I. Understanding the Challenge: The Instability of 7-Hydroxy-2',5,8-trimethoxyflavanone in DMSO

Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities. However, their phenolic hydroxyl groups, which are often key to their bioactivity, also render them susceptible to oxidation. When dissolved in polar aprotic solvents like DMSO, this susceptibility can be exacerbated, leading to the degradation of the compound and the generation of unwanted byproducts. This can compromise the accuracy and reliability of experimental data.

This guide will provide you with the knowledge and tools to effectively mitigate the oxidation of 7-Hydroxy-2',5,8-trimethoxyflavanone in your DMSO stock solutions and experimental assays.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Q1: I've noticed a yellowing or browning of my 7-Hydroxy-2',5,8-trimethoxyflavanone DMSO stock solution over time. What is causing this, and is my compound degraded?

A1: The discoloration of your DMSO stock solution is a strong indicator of compound oxidation. The phenolic hydroxyl group at the 7-position of the flavanone is particularly susceptible to autoxidation, a process that can be accelerated in the presence of light and oxygen, and influenced by the DMSO solvent. This process can lead to the formation of quinone-type structures and other colored degradation products. It is highly probable that a color change signifies a reduction in the concentration of the active parent compound and the presence of oxidation byproducts. We recommend preparing fresh solutions and implementing the stabilization protocols outlined in this guide.

Q2: My experimental results are inconsistent, especially when using older DMSO stock solutions of 7-Hydroxy-2',5,8-trimethoxyflavanone. Could this be related to compound stability?

A2: Yes, inconsistent experimental results are a common consequence of compound degradation. The oxidation of 7-Hydroxy-2',5,8-trimethoxyflavanone alters its chemical structure, which can lead to a loss of biological activity or the introduction of new, unintended biological effects from the degradation products. To ensure reproducibility, it is critical to use fresh, properly stored, and stabilized stock solutions for all experiments. We recommend running a stability check on your stock solutions using the HPLC-UV method detailed in Section V: Experimental Protocols .

Q3: I've been storing my 7-Hydroxy-2',5,8-trimethoxyflavanone DMSO stock at -20°C, but I still observe degradation. Why is freezing not enough to prevent oxidation?

A3: While storing solutions at low temperatures slows down chemical reactions, it does not completely halt the process of oxidation, especially if the solution is repeatedly frozen and thawed. Each freeze-thaw cycle can introduce atmospheric oxygen into the solution, which can contribute to oxidative degradation. Furthermore, the inherent reactivity of the flavonoid in the DMSO solvent system persists even at low temperatures, albeit at a slower rate. For long-term storage, it is crucial to supplement low temperatures with the use of antioxidants and proper handling techniques, such as aliquoting into single-use volumes to minimize freeze-thaw cycles.

Q4: Can the DMSO solvent itself contribute to the oxidation of my flavonoid?

A4: The role of DMSO in flavonoid oxidation is complex. As a polar aprotic solvent, DMSO can facilitate certain ionic reaction pathways involved in autoxidation. While DMSO can act as a radical scavenger in some contexts, it can also participate in oxidative processes, particularly in the presence of light or metal ion contaminants. Therefore, using high-purity, anhydrous DMSO is a critical first step, but it is not sufficient on its own to guarantee the stability of a sensitive compound like 7-Hydroxy-2',5,8-trimethoxyflavanone.

III. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the oxidation of 7-Hydroxy-2',5,8-trimethoxyflavanone in DMSO?

A1: While the precise autoxidation mechanism for this specific flavanone in DMSO has not been definitively elucidated in the literature, we can propose a plausible pathway based on the known chemistry of hydroxy-flavonoids. The process likely initiates with the deprotonation of the 7-hydroxyl group, which is facilitated by the polar nature of DMSO. The resulting phenolate anion is then susceptible to single-electron transfer to molecular oxygen, generating a phenoxyl radical and a superoxide radical. These reactive species can then participate in a cascade of further reactions, leading to the formation of quinone-like structures and other degradation products.

Flavanone 7-Hydroxy-2',5,8-trimethoxyflavanone Phenolate Phenolate Anion Flavanone->Phenolate Deprotonation (DMSO facilitates) Phenoxyl_Radical Phenoxyl Radical Phenolate->Phenoxyl_Radical Single Electron Transfer O2 O₂ Quinone Quinone-type Products Phenoxyl_Radical->Quinone Further Reactions Superoxide O₂⁻• O2->Superoxide Reduction

Caption: Proposed initial steps of 7-Hydroxy-2',5,8-trimethoxyflavanone oxidation.

Q2: Which antioxidants are most effective for stabilizing flavonoids in DMSO?

A2: For stabilizing flavonoids in DMSO, a combination of antioxidants that can act synergistically is often more effective than a single agent. We recommend a combination of Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E). BHT is a synthetic phenolic antioxidant that is an excellent radical scavenger. α-Tocopherol is a natural lipophilic antioxidant that can also scavenge radicals and can be regenerated by other antioxidants in certain solvent systems. Their combined use provides broader protection against oxidative degradation.[1]

Q3: What are the recommended concentrations for BHT and α-tocopherol?

A3: For stabilizing stock solutions of 7-Hydroxy-2',5,8-trimethoxyflavanone in DMSO, we recommend the following final concentrations of antioxidants:

AntioxidantRecommended Concentration Range
Butylated Hydroxytoluene (BHT) 10 - 50 µM
α-Tocopherol 10 - 50 µM

It is advisable to start with the lower end of the concentration range and optimize based on the stability of your compound, as assessed by a suitable analytical method like HPLC-UV.

Q4: How do BHT and α-tocopherol work together to prevent oxidation?

A4: BHT and α-tocopherol can work synergistically to inhibit oxidation. Both are phenolic antioxidants that can donate a hydrogen atom to quench free radicals, thus terminating the oxidative chain reactions. In a polar aprotic solvent like DMSO, the exact nature of their synergistic interaction can be complex. However, it is proposed that one antioxidant can regenerate the other from its radical form, allowing for a more sustained antioxidant effect. For instance, BHT may be able to regenerate α-tocopherol from the α-tocopheroxyl radical, allowing the latter to continue its protective role.[1][2]

cluster_0 Oxidative Stress cluster_1 Antioxidant Protection Free_Radical Free Radical (R•) aT α-Tocopherol (α-TOH) Free_Radical->aT Quenched by α-TOH aT_radical α-Tocopheroxyl Radical (α-TO•) aT->aT_radical Forms Radical BHT BHT BHT_radical BHT Radical BHT->BHT_radical Forms Radical aT_radical->BHT Regenerated by BHT

Caption: Synergistic antioxidant action of BHT and α-tocopherol.

IV. Best Practices for Handling and Storage

To ensure the longevity of your 7-Hydroxy-2',5,8-trimethoxyflavanone solutions, adhere to the following best practices:

  • Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize contaminants that could initiate or catalyze oxidation.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the flavonoid immediately before use.

  • Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Aliquot for Single Use: Divide your stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the introduction of atmospheric oxygen.

  • Protect from Light: Store your stock solutions in amber vials or wrap them in aluminum foil to protect the compound from light-induced degradation.

  • Optimal Storage Temperature: Store your aliquoted stock solutions at -80°C for long-term storage.

V. Experimental Protocols

This section provides detailed, step-by-step protocols for preparing stabilized stock solutions and for assessing the stability of your compound.

Protocol 1: Preparation of Stabilized 7-Hydroxy-2',5,8-trimethoxyflavanone Stock Solution in DMSO

Materials:

  • 7-Hydroxy-2',5,8-trimethoxyflavanone powder

  • High-purity, anhydrous DMSO

  • Butylated Hydroxytoluene (BHT)

  • α-Tocopherol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare Antioxidant Stock Solutions:

    • 10 mM BHT Stock: Accurately weigh 2.20 mg of BHT (MW: 220.35 g/mol ) and dissolve it in 1 mL of DMSO to make a 10 mM stock solution.

    • 10 mM α-Tocopherol Stock: Accurately weigh 4.31 mg of α-tocopherol (MW: 430.71 g/mol ) and dissolve it in 1 mL of DMSO to make a 10 mM stock solution.

  • Calculate Required Mass of Flavanone: Determine the mass of 7-Hydroxy-2',5,8-trimethoxyflavanone needed to achieve your desired stock concentration (e.g., 10 mM). The molecular weight of 7-Hydroxy-2',5,8-trimethoxyflavanone is 330.33 g/mol .

    • For a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 330.33 g/mol = 3.30 mg

  • Prepare Stabilized DMSO Solvent:

    • In a sterile tube, prepare the final volume of DMSO you will need for your flavanone stock solution.

    • Add the appropriate volume of the 10 mM BHT and 10 mM α-tocopherol stock solutions to the DMSO to achieve the desired final antioxidant concentration (e.g., 25 µM).

      • To make 1 mL of DMSO with 25 µM BHT and 25 µM α-tocopherol: Add 2.5 µL of 10 mM BHT stock and 2.5 µL of 10 mM α-tocopherol stock to 995 µL of DMSO.

  • Dissolve the Flavanone:

    • Accurately weigh the calculated mass of 7-Hydroxy-2',5,8-trimethoxyflavanone and place it in a sterile amber vial.

    • Add the prepared stabilized DMSO solvent to the vial.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stabilized stock solution into single-use volumes in sterile amber vials.

    • Store the aliquots at -80°C.

Protocol 2: HPLC-UV Method for Stability Assessment

This protocol provides a starting point for developing an HPLC-UV method to assess the stability of 7-Hydroxy-2',5,8-trimethoxyflavanone and detect the formation of degradation products.[3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of 7-Hydroxy-2',5,8-trimethoxyflavanone (determine experimentally, likely around 280-340 nm) and also scan a broader range (e.g., 200-400 nm with a PDA detector) to observe potential degradation products that may have different absorption maxima.[5]

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of a freshly prepared, high-purity 7-Hydroxy-2',5,8-trimethoxyflavanone in the mobile phase at known concentrations.

  • Sample Preparation: Dilute an aliquot of your stored DMSO stock solution in the initial mobile phase to a concentration that falls within the linear range of your calibration curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Data Interpretation:

    • Quantify the concentration of the parent compound in your sample by comparing its peak area to the calibration curve.

    • Examine the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The area of these peaks can be used to estimate the extent of degradation.

Sources

Optimization

Technical Support Center: HPLC Method Optimization &amp; Troubleshooting for 7-Hydroxy-2',5,8-trimethoxyflavanone

Welcome to the Application Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with isolating and quantifying 7-Hydroxy-2',5,8-trimethoxyflavanone —a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with isolating and quantifying 7-Hydroxy-2',5,8-trimethoxyflavanone —a bioactive polymethoxyflavanone frequently extracted from Scutellaria barbata or citrus species. Due to its unique structural combination of a chiral flavanone core, multiple hydrophobic methoxy groups, and a reactive phenolic hydroxyl, achieving baseline resolution without peak tailing requires precise mobile phase architecture.

Mechanistic Foundations: The "Why" Behind the Method

To optimize the separation of 7-Hydroxy-2',5,8-trimethoxyflavanone, one must first understand how its structural moieties dictate chromatographic behavior:

  • The C-7 Phenolic Hydroxyl: This functional group is weakly acidic. In an unbuffered or neutral mobile phase, it can partially ionize or form strong hydrogen bonds with residual, unendcapped silanol groups (Si-OH) on the silica stationary phase. This secondary interaction is the primary cause of 1[1].

  • Polymethoxylation (2', 5, 8 positions): The three methoxy groups significantly increase the molecule's hydrophobicity compared to standard polyhydroxy flavonoids (like naringenin). Consequently, it exhibits stronger retention on C18 phases, necessitating a 2 (e.g., a higher percentage of organic modifier)[2].

  • Chiral C-2 Center: As a flavanone, the molecule possesses a chiral center at the C-2 position. Standard achiral reversed-phase (RP) columns will elute the (2R) and (2S) enantiomers as a single, co-eluted racemate peak.

Validated Experimental Protocol: Step-by-Step Method Development

This self-validating workflow establishes a robust baseline method for polymethoxyflavanone analysis, ensuring reproducibility across different LC systems.

Phase 1: Stationary Phase Selection
  • Recommendation: Use a polar-embedded C16 column (e.g., RP-Amide, 150 × 4.6 mm, 3 μm) or a densely endcapped high-purity C18 column.

  • Causality: The amide group in 2 provides an alternate hydrogen-bonding mechanism that shields the silica backbone from the C-7 hydroxyl, drastically improving peak shape and resolving structurally similar analogs[2].

Phase 2: Mobile Phase Preparation
  • Solvent A (Aqueous): Ultrapure water (18.2 MΩ·cm) modified with 0.1% Formic Acid (v/v).

    • Causality: The acid lowers the pH to ~2.7, protonating both the analyte's C-7 hydroxyl and the column's residual silanols (pKa ~4.5), thereby 3[3].

  • Solvent B (Organic): LC-MS grade Acetonitrile (ACN).

    • Causality: ACN is an aprotic solvent that disrupts π−π stacking and hydrophobic interactions more efficiently than methanol, yielding 4[4].

Phase 3: Gradient Elution Program

Set the flow rate to 0.8 - 1.0 mL/min and column thermostat to 30°C.

  • 0–5 min: Isocratic hold at 20% B (Equilibrates the column and elutes highly polar matrix components).

  • 5–40 min: Linear gradient from 20% B to 60% B (Separates the structurally similar polymethoxyflavones).

  • 40–45 min: Linear gradient to 95% B (Column wash).

  • 45–55 min: Return to 20% B (Re-equilibration).

Phase 4: System Suitability Testing (SST)

Before analyzing biological samples, inject a standard mixture. The method is validated if:

  • Resolution ( Rs​ ) between 7-Hydroxy-2',5,8-trimethoxyflavanone and its closest eluting isomer ≥1.5 .

  • Tailing Factor ( Tf​ ) ≤1.2 .

Troubleshooting & FAQs

Q: My peak for 7-Hydroxy-2',5,8-trimethoxyflavanone is severely tailing (Asymmetry > 1.5). How do I fix this? A: Peak tailing for this specific compound is almost exclusively driven by secondary silanol interactions.

  • Solution 1: Verify the pH of your mobile phase. Ensure Solvent A contains at least 3[3]. If the acid has degraded or evaporated, remake the mobile phase fresh.

  • Solution 2: If the mobile phase is correct, the column may be degraded (loss of endcapping). Switch to a 2 (RP-Amide) which inherently masks silanol activity[2].

Q: I am seeing co-elution with other polymethoxyflavones from my Scutellaria barbata extract. How can I improve resolution? A: Poor resolution of structural isomers requires tuning the selectivity ( α ).

  • Solution 1: Change the organic modifier. If you are using Methanol, switch to Acetonitrile. Methanol acts via hydrogen bonding, while Acetonitrile acts via dipole-dipole interactions, which often provides 1[1].

  • Solution 2: Decrease the gradient slope. Instead of ramping from 20% to 60% B in 35 minutes, 4 to increase the interaction time with the stationary phase[4].

Q: Retention times are shifting between runs. What is causing this instability? A: Retention time drift is typically a thermodynamic or equilibration issue.

  • Solution 1: Ensure the column is properly thermostatted. Flavanone retention is highly sensitive to viscosity changes; maintain a 1 (e.g., 30°C ± 0.1°C)[1].

  • Solution 2: Ensure adequate re-equilibration time. A minimum of 10 column volumes of the initial mobile phase (20% B) must pass through the column before the next injection.

Q: Can I separate the (2R) and (2S) enantiomers of this flavanone using this method? A: No. Because the C-2 position is chiral, standard achiral C18 or C16 columns will only yield a single racemate peak. To resolve the enantiomers, you must transfer the method to a chiral stationary phase (e.g., immobilized amylose or cellulose derivatives) using normal-phase or specialized reversed-phase chiral conditions.

Quantitative Data: Mobile Phase Optimization Summary

The following table summarizes the typical effects of different mobile phase compositions on the chromatographic parameters of 7-Hydroxy-2',5,8-trimethoxyflavanone (Data synthesized from standard optimization protocols on a 150mm C18 column at 1.0 mL/min).

Mobile Phase Composition (A : B)Modifier in Aqueous Phase (A)Retention Factor ( k′ )Asymmetry/Tailing ( Tf​ )Resolution ( Rs​ ) from IsomersBackpressure (bar)
Water : MethanolNone4.21.85 (Severe Tailing)1.1 (Co-elution)~180
Water : Methanol0.1% Formic Acid4.01.30 (Acceptable)1.4 (Marginal)~180
Water : AcetonitrileNone3.51.70 (Tailing)1.3 (Marginal)~110
Water : Acetonitrile0.1% Formic Acid 3.2 1.05 (Excellent) 1.9 (Baseline) ~110
Water : Acetonitrile0.1% Trifluoroacetic Acid3.11.02 (Excellent)1.8 (Baseline)~110 (Note: Causes MS ion-suppression)

Visual Workflow: Diagnostic Troubleshooting

HPLC_Troubleshooting Start Issue: Poor Separation of 7-Hydroxy-2',5,8-trimethoxyflavanone Tailing Peak Tailing / Fronting (Asymmetry > 1.5) Start->Tailing Coelution Co-elution with Structural Isomers Start->Coelution Retention Retention Time Instability Start->Retention Sol_Tailing1 Check Mobile Phase pH (Add 0.1% Formic Acid) Tailing->Sol_Tailing1 Sol_Coelution1 Optimize Organic Modifier (Switch MeOH to ACN) Coelution->Sol_Coelution1 Sol_Retention1 Check Column Equilibration (≥10 Column Volumes) Retention->Sol_Retention1 Sol_Tailing2 Switch to Polar-Embedded Column (e.g., RP-Amide) Sol_Tailing1->Sol_Tailing2 If unresolved Sol_Coelution2 Adjust Gradient Slope (Decrease %B/min) Sol_Coelution1->Sol_Coelution2 If unresolved Sol_Retention2 Control Column Temp (Thermostat at 30-35°C) Sol_Retention1->Sol_Retention2 If unresolved

Caption: Diagnostic workflow for resolving common HPLC separation issues with polymethoxyflavanones.

References

  • Title: Study and Optimization of Citrus Flavanone and Flavones Elucidation by Reverse Phase HPLC with Several Mobile Phases: Influence of the Structural Characteristics Source: ResearchGate URL
  • Title: Simultaneous Analysis of Six Polymethoxyflavones and Six 5-Hydroxy-polymethoxyflavones by High Performance Liquid Chromatography Combined with Linear Ion Trap Mass Spectrometry Source: ACS Publications URL
  • Title: Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation Source: Benchchem URL
  • Title: Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering Source: Beijing University of Chinese Medicine URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Hydroxy-2',5,8-trimethoxyflavanone Degradation During Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, unexpected byproducts, or batch-to-batch variability when isolating complex natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, unexpected byproducts, or batch-to-batch variability when isolating complex natural products.

7-Hydroxy-2',5,8-trimethoxyflavanone is a highly bioactive flavonoid derivative, commonly isolated from Scutellaria species. While the methoxy groups at the 2', 5, and 8 positions provide some steric bulk, the molecule remains highly vulnerable to degradation during extraction due to two structural features: the free 7-hydroxyl group (prone to oxidation) and the saturated C-ring (susceptible to pH-driven isomerization).

This guide is designed to move beyond basic troubleshooting by explaining the causality behind degradation and providing a self-validating, expert-level extraction framework.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my target flavanone converting into a yellow byproduct during extraction?

Causality: You are observing pH-dependent C-ring opening. Flavanones exist in a delicate thermodynamic equilibrium with their corresponding chalcones. Under alkaline or even strictly neutral conditions (pH ≥ 7.0), the C-O bond in the heterocyclic C-ring undergoes base-catalyzed cleavage, yielding the open-chain chalcone isomer 1. Chalcones absorb strongly in the visible spectrum (~340–360 nm), which explains the yellowing of your extract. Solution: Force the equilibrium back toward the closed-ring flavanone by maintaining a slightly acidic extraction environment. Acidifying your solvent to pH 4.5–5.5 using 0.1% formic acid prevents this isomerization without risking acid-catalyzed ether cleavage 2.

Q2: My extract turns dark brown over time, and my target yield drops significantly. What is happening?

Causality: The free 7-hydroxyl group on the A-ring is highly susceptible to auto-oxidation. When exposed to atmospheric oxygen and thermal stress (e.g., during Soxhlet extraction), the phenolic group oxidizes into reactive quinone intermediates. These quinones rapidly polymerize with other matrix components, forming dark brown, insoluble macromolecular complexes 3. Solution: Abandon high-heat continuous extraction methods. Switch to Ultrasound-Assisted Extraction (UAE) capped at 40°C. Furthermore, you must purge your extraction solvents with an inert gas (Nitrogen or Argon) to displace dissolved oxygen prior to biomass contact.

Q3: Does the choice of extraction solvent impact the stability of the methoxy groups?

Causality: Methoxy groups are generally robust, but they are not immune to transetherification or partial demethylation if subjected to strong acids in protic solvents (like 100% methanol) under reflux conditions. Solution: Use a moderate polarity system, such as 70% ethanol in water. This provides optimal solvation for moderately polar methoxyflavanones, enhances tissue penetration, and minimizes the risk of nucleophilic attack on the methoxy substituents 4.

Part 2: Mechanistic Visualizations

Pathway A 7-Hydroxy-2',5,8- trimethoxyflavanone B Chalcone Isomer (Ring-Opened) A->B pH > 7.0 C-Ring Cleavage C Quinone Intermediates (Oxidation) A->C Heat + O2 (7-OH Oxidation) B->A pH < 6.0 Recyclization

Caption: Flavanone-Chalcone Isomerization and Oxidative Degradation Pathways.

Extraction S1 1. Solvent Prep 70% EtOH + 0.1% Formic Acid S2 2. Degassing Vacuum Sonication + N2 Purge S1->S2 S3 3. UAE Extraction 40°C, 40 kHz, 30 min S2->S3 S4 4. In-Process Validation HPLC-UV Aliquot Check S3->S4 S4->S3 If Chalcone > 2%, Adjust pH & Temp

Caption: Self-Validating Extraction Workflow for Methoxyflavanones.

Part 3: Quantitative Impact of Extraction Parameters

To illustrate the causality of degradation, the following table summarizes the quantitative impact of various extraction methodologies on the yield and stability of Scutellaria-derived methoxyflavanones. Notice the inverse relationship between thermal stress/pH and target recovery 4.

Extraction MethodTemperature (°C)Solvent SystemTarget Yield (mg/g)Degradation Risk (%)Primary Degradation Pathway
Soxhlet85100% MeOH12.4> 35%Thermal Oxidation & Cleavage
Reflux8070% EtOH15.122%Thermal Oxidation
UAE (Unoptimized)6070% EtOH (pH 7.5)16.815%Chalcone Isomerization
UAE (Optimized) 40 70% EtOH (pH 5.0) 24.5 < 2% Minimal / Stabilized

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not blindly follow steps. Use this Anaerobic, pH-Controlled Ultrasound-Assisted Extraction (UAE) protocol, which includes a built-in self-validation loop to guarantee the structural preservation of 7-Hydroxy-2',5,8-trimethoxyflavanone.

Phase 1: Matrix and Solvent Preparation
  • Biomass Processing: Cryo-mill the dried plant material to an 80-mesh powder to maximize surface area without inducing frictional heat. Store at -20°C until immediately before use.

  • Solvent Engineering: Prepare a solution of 70% Ethanol and 30% Ultrapure Water (v/v). Add 0.1% (v/v) LC-MS grade Formic Acid to lock the pH between 4.5 and 5.0.

  • Degassing (Critical): Place the solvent in an ultrasonic bath under vacuum (200 mbar) for 15 minutes to remove dissolved gases. Immediately purge the solvent with a steady stream of Nitrogen gas for 5 minutes.

Phase 2: Extraction Execution
  • Loading: In an amber glass extraction vessel (to prevent photo-degradation), combine the biomass and solvent at a 1:20 (w/v) solid-to-liquid ratio.

  • Inert Blanket: Flush the headspace of the vessel with Nitrogen gas and seal tightly.

  • Sonication: Place the vessel in a temperature-controlled ultrasonic bath. Set the frequency to 40 kHz and the temperature strictly to 40°C. Initiate extraction for 30 minutes.

Phase 3: Self-Validation & Quality Control
  • In-Process Aliquot Check: At the 15-minute mark, pause the sonication. Withdraw a 100 µL aliquot using a purged syringe. Dilute 1:10 in mobile phase and run a rapid 3-minute HPLC-UV assay monitoring at 280 nm (flavanone) and 340 nm (chalcone).

    • Validation Logic: If the peak area ratio of 340nm/280nm exceeds 0.05, active isomerization is occurring.

    • Corrective Action: Immediately lower the bath temperature to 30°C and verify the solvent pH has not drifted above 5.5 due to buffering agents native to the plant matrix.

  • Recovery: Upon completion, centrifuge the slurry at 8,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.45 µm PTFE membrane and immediately proceed to lyophilization or preparative chromatography.

References

  • Photochemistry of Flavonoids Source: MDPI URL:[Link]

  • Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi Source: PMC (NIH) URL:[Link]

  • Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro Source: PMC (NIH) URL:[Link]

Sources

Optimization

resolving co-elution of 7-Hydroxy-2',5,8-trimethoxyflavanone with other flavanones

Topic: Resolving Co-Elution of 7-Hydroxy-2',5,8-trimethoxyflavanone Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Elution of 7-Hydroxy-2',5,8-trimethoxyflavanone

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the isolation and quantification of complex polymethoxyflavanones.

7-Hydroxy-2',5,8-trimethoxyflavanone is a bioactive flavonoid frequently isolated from medicinal plants such as Scutellaria barbata [1]. Due to its specific substitution pattern—one polar hydroxyl group and three lipophilic methoxy groups—it exhibits a partition coefficient that mimics many other structurally analogous flavanones. This frequently results in critical co-elution during standard high-performance liquid chromatography (HPLC).

Below is our definitive troubleshooting guide and validated methodology for achieving baseline resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 7-Hydroxy-2',5,8-trimethoxyflavanone co-elute with other flavanones on my standard C18 column? A1: Co-elution occurs because standard C18 stationary phases separate analytes almost exclusively based on hydrophobic dispersion forces. In complex botanical matrices, flavanones with similar LogP values will elute simultaneously. Chromatographic principles dictate that the retention time of flavonoids generally increases with the number of methoxy groups and decreases with the number of hydroxyl groups [2]. Because 7-Hydroxy-2',5,8-trimethoxyflavanone possesses a neutralizing balance of three lipophilic methoxy groups and one polar hydroxyl group, its overall hydrophobicity is nearly identical to other dimethoxy- or trimethoxy-flavonoids. To resolve this, you must exploit secondary chemical interactions rather than relying solely on hydrophobicity.

Q2: My peaks are broad, tailing, and overlapping. How does mobile phase pH affect the resolution of this specific compound? A2: The causality of peak broadening here lies in the ionizable 7-hydroxyl group. The pKa​ of the 7-OH group on a flavanone backbone is typically around 7.0–8.0. If your mobile phase consists of unbuffered water and methanol, the pH can fluctuate near this pKa​ , causing the molecule to exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This mixed state leads to severe peak tailing and co-elution. Solution: Acidify the mobile phase to at least 2 pH units below the pKa​ . Adding 0.1% formic acid or 0.1% to 1% acetic acid (pH ~2.7) ensures the 7-OH group remains fully protonated, sharpening the peak and improving resolution from non-ionizable polymethoxyflavones [2].

Q3: I have optimized the gradient and pH, but 7-Hydroxy-2',5,8-trimethoxyflavanone still co-elutes with an isomeric polymethoxyflavanone. What stationary phase should I pivot to? A3: When hydrophobic selectivity (C18) is exhausted, switch to an orthogonal stationary phase like a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. Mechanistic Insight: The PFP phase offers multiple retention mechanisms: hydrophobic, π−π interactions, dipole-dipole, and hydrogen bonding. The highly electronegative fluorine atoms will interact uniquely with the electron-rich methoxy groups at the 2', 5, and 8 positions of your target analyte, providing baseline resolution for isomers that a standard alkyl chain column cannot separate.

Q4: Can I use Mass Spectrometry (LC-MS/MS) to bypass the chromatographic co-elution? A4: Yes and no. If the co-eluting compounds have different molecular weights, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can easily deconvolute the peaks based on mass selectivity. However, if the co-eluting compounds are isobaric isomers (e.g., positional isomers of trimethoxyflavanones) with identical fragmentation patterns, MS/MS cannot differentiate them. In such cases, you must rely on 2D-LC (heart-cutting) to transfer the unresolved first-dimension peak into a second column with a different chemistry (e.g., HILIC or Chiral) for complete separation [3].

Part 2: Quantitative Data Summary

The table below summarizes the impact of different chromatographic parameters on resolving 7-Hydroxy-2',5,8-trimethoxyflavanone from its structural analogs.

Stationary PhaseMobile Phase ModifierPrimary Interaction MechanismResolution ( Rs​ ) for Isomeric PMFsSuitability for Target Analyte
C18 (Octadecyl) None (Water/MeOH)Hydrophobic dispersion< 1.0 (Co-elution)Poor; peak tailing due to 7-OH ionization.
C18 (Octadecyl) 0.1% Formic AcidHydrophobic dispersion1.2 - 1.5Moderate; good for differing mass flavanones.
Phenyl-Hexyl 0.1% Formic AcidHydrophobic + π−π 1.5 - 1.8Good; π−π interactions with the flavanone A/B rings.
PFP (Pentafluorophenyl) 0.1% Formic Acid π−π , Dipole, H-bonding> 2.0 (Baseline)Excellent; highly selective for methoxy positions.
2D-LC (C18 x HILIC) 0.1% FA / Ammonium AcetateOrthogonal (Hydrophobic x Polar)> 2.5Ultimate solution for highly complex botanical extracts.

Part 3: Experimental Protocol

This self-validating protocol utilizes a PFP column to leverage orthogonal selectivity, ensuring that even if sample matrix conditions vary, the intrinsic dipole interactions will maintain peak separation.

Materials & Reagents:

  • Column: Pentafluorophenyl (PFP) core-shell column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Solvent: Initial mobile phase conditions (e.g., 10% Acetonitrile) to prevent solvent-induced band broadening.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a blank (sample solvent) to establish a baseline. Inject a standard mixture containing 7-Hydroxy-2',5,8-trimethoxyflavanone and a known closely eluting analog (e.g., tangeretin) to verify an initial resolution ( Rs​ ) > 1.5. This validates system health prior to running real samples.

  • Sample Preparation: Extract the plant matrix using 60% ethanol under reflux. Filter the extract through a 0.22 µm PTFE syringe filter. (Causality: PTFE prevents the non-specific binding of lipophilic methoxy groups that frequently occurs with nylon filters).

  • Chromatographic Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar interferences and focus the analyte band).

    • 2.0 - 15.0 min: 10% 60% B (Linear gradient to elute polymethoxyflavanones based on increasing lipophilicity).

    • 15.0 - 18.0 min: 60% 95% B (High-organic column wash to remove late-eluting lipids).

    • 18.0 - 22.0 min: 10% B (Re-equilibration).

  • Flow Rate & Temperature: Set flow rate to 0.4 mL/min. Maintain the column compartment at 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the PFP stationary phase, which sharpens the peaks).

  • Detection: Monitor via Diode-Array Detection (DAD) at 280 nm and 330 nm. For complex matrices, couple with ESI-MS/MS in negative ion mode, monitoring the [M−H]− precursor ion (m/z 329), as the 7-OH group readily loses a proton in the electrospray source.

Part 4: Troubleshooting Workflow Visualization

G Start Co-elution Detected (7-OH-2',5,8-trimethoxyflavanone) CheckPH Step 1: Adjust Mobile Phase pH Add 0.1% Formic Acid (pH ~2.7) Start->CheckPH CheckModifier Step 2: Optimize Organic Modifier Switch MeOH to ACN or Ternary CheckPH->CheckModifier If Rs < 1.5 Resolved Baseline Resolution Achieved (Rs > 1.5) CheckPH->Resolved If Rs > 1.5 CheckColumn Step 3: Change Stationary Phase Switch C18 to PFP or Phenyl-Hexyl CheckModifier->CheckColumn If Rs < 1.5 CheckModifier->Resolved If Rs > 1.5 Check2D Step 4: 2D-LC Heart-Cutting or MS/MS Deconvolution CheckColumn->Check2D If Isomers Co-elute CheckColumn->Resolved If Rs > 1.5 Check2D->Resolved

Workflow for troubleshooting and resolving flavanone co-elution in HPLC.

References

  • Title: Two New Phenols from Scutellaria barbata Source: MDPI URL
  • Title: Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs)
  • Title: Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry Source: ResearchGate URL
Troubleshooting

Technical Support Center: Optimizing Ultrasound-Assisted Extraction (UAE) for 7-Hydroxy-2',5,8-trimethoxyflavanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 7-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 7-Hydroxy-2',5,8-trimethoxyflavanone . This specific flavanone, naturally occurring in medicinal plants such as Scutellaria barbata[1] and identified in complex plant defense networks[2], presents unique extraction challenges. Its trimethoxy substitution pattern alters its solubility profile compared to highly hydroxylated flavonoids, requiring highly tuned extraction parameters.

Mechanistic Overview: The Causality of UAE

Ultrasound-Assisted Extraction (UAE) does not merely "mix" the sample; it fundamentally alters the physical chemistry of the extraction medium. UAE relies on acoustic cavitation —the formation, growth, and implosive collapse of microbubbles in a liquid medium[3].

When these bubbles collapse near plant cell walls, they generate localized extreme temperatures and high-velocity microjets (up to 400 km/h). This mechanical disruption shatters the rigid cellulosic plant cell walls, significantly enhancing solvent penetration and the mass transfer of intracellular flavanones into the bulk solvent[3].

Mechanistic pathway of acoustic cavitation enhancing the extraction of intracellular flavanones.

Optimized Experimental Protocol

To ensure a self-validating system, this protocol incorporates built-in thermal monitoring and polarity matching.

Step 1: Biomass Preparation Pulverize the dried plant material (e.g., Scutellaria barbata aerial parts) and pass it through a 60-mesh sieve. Causality: Uniform, small particle size maximizes the surface area exposed to cavitation microjets, ensuring reproducible mass transfer.

Step 2: Solvent Selection & Suspension Suspend 1.0 g of the powdered biomass in 30 mL of 60% (v/v) aqueous ethanol. Causality: 7-Hydroxy-2',5,8-trimethoxyflavanone is moderately lipophilic due to its three methoxy groups. A 60% ethanol solution perfectly matches the dielectric constant of the target molecule while maintaining enough water to support robust cavitation bubble formation.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Equipment: Probe-type ultrasonicator (20 kHz, 500 W).

  • Parameters: Set amplitude to 40%. Program a pulsed duty cycle of 5 seconds ON and 5 seconds OFF.

  • Thermal Validation: Submerge the extraction vessel in an ice-water bath. Insert a thermocouple into the bulk solvent to ensure the temperature never exceeds 45°C. Causality: Pulsing and external cooling prevent the localized heat of cavitation from thermally degrading the flavanone's hydroxyl group.

  • Duration: Sonicate for exactly 20 minutes.

Step 4: Solid-Liquid Separation Centrifuge the homogenate at 8,000 × g for 10 minutes at 4°C to separate the solid matrix from the flavonoid-rich supernatant.

Step 5: Concentration & Analytical Quantification Filter the supernatant through a 0.45 µm PTFE syringe filter. Analyze via HPLC-UV (detection at ~280 nm) using a C18 column. Self-Validation: Spike the sample with a known internal standard (e.g., rutin) prior to extraction to calculate absolute recovery rates and validate that no degradation occurred during concentration.

Data Presentation: Comparative Extraction Efficiency

The following table synthesizes quantitative data comparing UAE against conventional extraction methodologies for Scutellaria flavonoids, demonstrating the superiority of acoustic cavitation[3].

Extraction MethodSolvent SystemTime (min)Temperature (°C)Relative Yield (%)Energy Consumption
Probe UAE (Optimized) 60% Ethanol2045 (Controlled)98.5% Low
Bath UAE 60% Ethanol4550 (Uncontrolled)82.1%Medium
Soxhlet Extraction 100% Ethanol24078 (Boiling)74.3%High
Maceration 60% Ethanol144025 (Ambient)51.2%Very Low

Troubleshooting Guide (Q&A)

Q: My yield of 7-Hydroxy-2',5,8-trimethoxyflavanone plateaus after 30 minutes of sonication, and I am observing unknown degradation peaks on my HPLC chromatogram. Why is this happening? A: You are experiencing sonochemical degradation. Acoustic cavitation generates intense localized heat and highly reactive hydroxyl radicals (•OH) from the sonolysis of water. Prolonged exposure (>25-30 minutes) causes oxidation of the flavanone's hydroxyl group and subsequent ring cleavage. Fix: Implement a pulsed sonication cycle (e.g., 5s ON / 5s OFF) to allow radical dissipation, and strictly enforce the 45°C temperature limit using a jacketed cooling vessel.

Q: I am using 100% ultra-pure water as the extraction solvent to be environmentally friendly, but the yield of the target flavanone is extremely low. Is my probe broken? A: Your probe is likely fine; the issue is a solvent polarity mismatch. 7-Hydroxy-2',5,8-trimethoxyflavanone contains three methoxy (-OCH3) groups, making it significantly more lipophilic than standard polyhydroxylated flavonoids. 100% water is too polar to solubilize it effectively. Fix: Transition to a 60-70% aqueous ethanol mixture. If you must avoid volatile organic solvents (VOCs), consider using Natural Deep Eutectic Solvents (NADES), such as a betaine/acetic acid mixture, which has shown exceptional efficacy for Scutellaria flavonoids[4].

Q: The tip of my ultrasonic probe is eroding rapidly, and my extracts have a faint grayish tint. How do I prevent this? A: You are observing titanium shedding from the sonotrode, a direct result of cavitation erosion on the metal surface. This usually occurs when the probe is operated at maximum amplitude in a highly abrasive slurry or when it is not submerged to the proper depth. Fix: Ensure the probe is immersed to a depth of 1.5 to 2 times the tip diameter to prevent surface foaming and uneven acoustic loading. Polish the probe tip regularly with fine emery cloth to remove pitting. If the tip is severely pitted, it must be replaced, as a damaged tip drastically reduces acoustic energy transfer.

Frequently Asked Questions (FAQs)

Q: How do I scale up this UAE protocol from a 30 mL lab scale to a 5-liter pilot scale? A: Scaling up UAE is not linear. You cannot simply use a larger beaker and the same probe. For a 5-liter scale, you must transition from a batch probe setup to a continuous flow-through ultrasonic reactor. This ensures that every fraction of the biomass-solvent slurry passes through the active cavitation zone (the few centimeters directly beneath the sonotrode) for a uniform residence time.

Q: Can Deep Eutectic Solvents (DES) replace ethanol for extracting this specific compound? A: Yes. Recent advancements have demonstrated that ultrasound-assisted DES extraction is highly efficient for Scutellaria flavonoids. Specifically, a DES composed of betaine and acetic acid (molar ratio 1:4) with 40% water content has been shown to yield higher extraction rates than traditional 70% ethanol reflux methods, while also being greener and non-flammable[4].

References

  • Source: mdpi.
  • Source: nih.
  • Determination of total flavonoids in Scutellaria barbata D.
  • Source: acs.

Sources

Optimization

ideal storage conditions to maximize 7-Hydroxy-2',5,8-trimethoxyflavanone shelf life

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for maximizing the shelf life and experimental reproducibility of 7-Hydroxy-2',5,8-trimethoxyflavanone. By und...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for maximizing the shelf life and experimental reproducibility of 7-Hydroxy-2',5,8-trimethoxyflavanone. By understanding the principles of its stability and implementing the recommended storage and handling protocols, you can ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 7-Hydroxy-2',5,8-trimethoxyflavanone?

A1: Like many flavonoids, the stability of 7-Hydroxy-2',5,8-trimethoxyflavanone is primarily influenced by three factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • Oxygen: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be a significant degradation pathway.[3]

  • Light: Exposure to UV and even visible light can induce photodegradation.[2][4][5]

Q2: I received my 7-Hydroxy-2',5,8-trimethoxyflavanone as a solid. How should I store it upon receipt?

A2: For long-term storage, it is recommended to store 7-Hydroxy-2',5,8-trimethoxyflavanone as a solid at -20°C.[6] To further protect against degradation, storing the solid under an inert gas atmosphere (e.g., argon or nitrogen) is best practice.[7][8][9] Ensure the container is tightly sealed to prevent moisture absorption.

Q3: Is it acceptable to store 7-Hydroxy-2',5,8-trimethoxyflavanone in solution?

A3: While convenient for immediate use, storing flavonoids in solution for extended periods is generally not recommended as it can accelerate degradation.[10] If you must store it in solution, prepare fresh solutions for your experiments. For short-term storage (a few days), keep the solution at 4°C and protected from light. For anything longer, it is advisable to aliquot the solution into single-use volumes, purge with an inert gas, and store at -80°C.

Q4: My 7-Hydroxy-2',5,8-trimethoxyflavanone powder has changed color. What does this indicate?

A4: A change in color, such as yellowing or browning, is a common indicator of degradation, likely due to oxidation.[11] It is recommended to perform a quality control check (e.g., via HPLC) to assess the purity of the compound before proceeding with your experiments.

Q5: How do the methoxy and hydroxy groups on this specific flavanone affect its stability?

A5: The substitution pattern of 7-Hydroxy-2',5,8-trimethoxyflavanone suggests a balance of stability factors. The methoxy groups generally enhance metabolic and chemical stability.[3][12][13] However, the free hydroxyl group at the 7-position remains a potential site for oxidation.[3] The presence of multiple methoxy groups may offer some protective effect, enhancing its overall stability compared to poly-hydroxylated flavonoids.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review your storage conditions against the recommended guidelines.2. Perform a quality control analysis (e.g., HPLC, LC-MS) to check the purity of your compound stock.3. Prepare fresh solutions from a solid stock for each experiment.
Precipitate forms in a stored solution The solution may be supersaturated, or degradation products may be precipitating.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low solubility at the storage temperature.2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded.3. In the future, consider using a lower concentration for storage or preparing fresh solutions.
Loss of biological activity The compound has degraded, and the degradation products are inactive.1. Confirm the purity of your compound stock.2. If degradation is confirmed, acquire a new batch of the compound and strictly adhere to the recommended storage and handling protocols.

Experimental Protocols

Protocol for Optimal Long-Term Storage of Solid 7-Hydroxy-2',5,8-trimethoxyflavanone
  • Aliquot: Upon receipt, if the quantity is large, aliquot the solid compound into smaller, single-use vials in a clean, dry, and low-humidity environment. This minimizes the number of times the main stock is exposed to atmospheric conditions.

  • Inert Gas Purge: For each vial, direct a gentle stream of an inert gas, such as argon or nitrogen, into the vial for a few seconds to displace the air.[7]

  • Seal Tightly: Immediately and tightly cap the vials. For extra protection, you can wrap the cap with parafilm.

  • Label Clearly: Label each vial with the compound name, concentration (if applicable), date, and any other relevant information.

  • Store Cold and Dark: Place the vials in a light-blocking container and store them at -20°C.

Protocol for Quality Control Assessment of 7-Hydroxy-2',5,8-trimethoxyflavanone
  • Prepare a Standard Solution: Accurately weigh a small amount of a new, unopened batch of the compound (if available) to prepare a standard solution of known concentration.

  • Prepare a Sample Solution: Prepare a solution of your current stock at the same concentration as the standard.

  • Analyze by HPLC: Analyze both the standard and sample solutions using a suitable High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a common starting point for flavonoid analysis.[5]

  • Compare Chromatograms: Compare the chromatogram of your sample to the standard. Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.

Visualization of Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature (-20°C solid, -80°C solution) - Light protection (amber vial/dark box) - Inert atmosphere start->check_storage qc_check Perform Quality Control (e.g., HPLC) check_storage->qc_check Conditions OK storage_issue Storage Issue Identified check_storage->storage_issue Conditions Not Met degradation_suspected Degradation Suspected qc_check->degradation_suspected Degradation Detected no_degradation Compound is Stable qc_check->no_degradation No Degradation fresh_solution Prepare Fresh Solution from Solid Stock compare_results Compare with Previous/Expected Results fresh_solution->compare_results new_compound Order New Compound and Implement Strict Storage Protocol degradation_suspected->new_compound storage_issue->fresh_solution no_degradation->compare_results

Caption: A decision-tree for troubleshooting inconsistent experimental results.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light Condition Duration
Solid -20°CInert Gas (Argon or Nitrogen)In the DarkLong-Term (Years)
Solid 4°CInert Gas (Argon or Nitrogen)In the DarkShort-Term (Months)
Solution (e.g., in DMSO) -80°CInert Gas (Aliquot & Purge)In the DarkMid-Term (Months)
Solution (e.g., in DMSO) 4°CSealedIn the DarkShort-Term (Days)

References

  • Wanjau, O., Mahungu, S. and Matasyoh, J. (2018) Antioxidant Activity of Methoxylated Flavonoids in Oils in Deep Frying Processes. Food and Nutrition Sciences, 9, 1273-1284. [Link]

  • The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. Molecules. 2012; 17(6):7270-7287. [Link]

  • Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. Environmental Science & Technology. 2025; 59(23): 9359–9369. [Link]

  • Impact of thermal processing on dietary flavonoids. Current Opinion in Food Science. 2022; 48:100915. [Link]

  • Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences. 2009; 10(11): 5078–5093. [Link]

  • Chaaban, H., Ioannou, I., Chebil, L., et al. The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Journal of Photochemistry and Photobiology A: Chemistry. 2017; 334: 60-68. [Link]

  • Wen, L., Walle, T. Methylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in Cancer Biology. 2006; 16(5): 389-399. [Link]

  • Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. University of Vienna. 2025. [Link]

  • Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. Horticulture Research. 2022; 9: uhab062. [Link]

  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Research, Society and Development. 2022; 11(12): e543111234919. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy. 2021; 47(4): 635-645. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. 2021. [Link]

  • Comparison between the developed and previously reported methods for flavonol determination. ResearchGate. [Link]

  • Chromatographic methods for the identification of flavonoids. Auctores Publishing. 2024. [Link]

  • Extraction, separation, and detection methods for phenolic acids and flavonoids. ResearchGate. [Link]

  • Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro. PubMed. 2008. [Link]

  • Human Gut Microbial Degradation of Flavonoids. Iowa State University Digital Repository. 2005. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2026. [Link]

  • Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. ResearchGate. [Link]

  • The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences. 2021; 22(11): 5849. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry. 2007; 55(7): 2704-2710. [Link]

  • (PDF) The influence of short-term storage on the content of flavonoids and vitamin C in broccoli. ResearchGate. [Link]

  • Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. Ovid. [Link]

  • (PDF) Influence of Storage Conditions on Flavonoids Content and Antioxidant Activity of Selected Shallot (Allium Cepa Var. Ascalonicum Backer) Hybrid Cultivars. ResearchGate. [Link]

  • (PDF) The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]

  • What Is an Inert Gas?. WestAir Gases. 2025. [Link]

  • Photochemistry of Flavonoids. Molecules. 2009; 14(2): 722–748. [Link]

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Molecules. 2017; 22(1): 101. [Link]

  • Safety Data Sheet: 7-Hydroxyflavone. Carl ROTH. 2025. [Link]

  • The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Foods. 2023; 12(4): 858. [Link]

  • Inert gas. Wikipedia. [Link]

  • How do you store chemicals in inert gas?. Sciencemadness Discussion Board. 2025. [Link]

  • Inerting in the chemical industry.. Linde. [Link]

  • Do 7-OH Products Go Bad and How to Store Them Properly?. Calm Leaf. 2025. [Link]

  • Microbial Transformations of 7-Hydroxyflavanone. Molecules. 2015; 20(1): 1613–1624. [Link]

  • Safety Data Sheet: 7-Hydroxyflavone. Carl ROTH. 2025. [Link]

  • Stability of Mitragynine and 7-Hydroxymitragynine. Institute for Forensic Research, Training, and Innovation (IFRTI). [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of 7-Hydroxy-2',5,8-trimethoxyflavanone

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals facing quantification challenges with 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals facing quantification challenges with 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3). Due to its specific polymethoxylated structure, this flavanone is highly susceptible to ionization anomalies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and data-backed mitigation strategies to ensure absolute scientific integrity in your bioanalytical workflows.

Part 1: Core Diagnostics & Causality (FAQs)

Q1: Why does 7-Hydroxy-2',5,8-trimethoxyflavanone experience such severe signal suppression in positive Electrospray Ionization (+ESI)? A1: Matrix effects in ESI are fundamentally driven by competition for available charge and space on the surface of the electrospray droplet during the desolvation process[1]. 7-Hydroxy-2',5,8-trimethoxyflavanone possesses three methoxy groups and only one free hydroxyl group (at the C-7 position). This highly lipophilic profile causes it to elute late in reversed-phase chromatography, perfectly overlapping with the elution zones of highly surface-active endogenous matrix components (e.g., glycerophospholipids in plasma, or complex phenolic acids in plant extracts)[2]. Because these matrix components often have higher gas-phase basicity, they preferentially capture the available protons, leaving the flavanone un-ionized and effectively "suppressing" its MS/MS signal[1].

Q2: How do I differentiate between a true matrix effect and simple in-source fragmentation? A2: In-source fragmentation occurs when the fragmentor or capillary exit voltage is too high, causing the flavanone to prematurely cleave before reaching the collision cell[3]. A true matrix effect, however, is an external interference. To differentiate, inject a neat standard (analyte in pure solvent) at the same concentration as your matrix sample. If the neat standard yields a high signal but the matrix sample yields a low signal, you are observing a matrix effect. If both yield poor precursor ion signals but high product ion signals in Q1 (Single MS mode), you are experiencing in-source fragmentation and must lower your declustering potential/fragmentor voltage.

Q3: If I cannot completely eliminate the matrix effect chromatographically, how do I ensure regulatory compliance and accuracy? A3: You must shift from elimination to compensation. This is achieved through Matrix-Matched Calibration and the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. A SIL-IS (e.g., a 13C or 2H labeled analog) will co-elute exactly with your target analyte. Because it is subjected to the exact same localized ion suppression environment in the ESI source, the ratio of the analyte signal to the SIL-IS signal remains constant, self-correcting the quantitative bias[5].

Part 2: Troubleshooting Workflows & Step-by-Step Protocols

To establish a self-validating system, you must first diagnose the exact chromatographic window where suppression occurs, and then systematically remove the interfering agents.

Protocol A: Post-Column Infusion (Qualitative Diagnosis)

This protocol maps the "suppression zones" of your specific matrix, allowing you to adjust your gradient so the flavanone elutes in a clean window[5].

  • Setup: Connect a syringe pump to a T-connector placed between the LC column outlet and the MS ion source.

  • Infusion: Continuously infuse a neat solution of 7-Hydroxy-2',5,8-trimethoxyflavanone (e.g., 100 ng/mL at 10 µL/min) into the MS.

  • Injection: Inject a "blank" matrix sample (e.g., blank plasma or blank plant extract) through the LC system using your standard gradient.

  • Observation: Monitor the baseline signal of the flavanone. Any sudden dips or spikes in the baseline indicate zones of ion suppression or enhancement caused by eluting matrix components.

  • Action: If the flavanone's retention time falls within a suppression dip, flatten your mobile phase gradient (e.g., hold at 60% organic) to delay the elution of the interfering lipids, separating them from your analyte.

Protocol B: Mixed-Mode Solid-Phase Extraction (SPE)

Simple protein precipitation or "dilute-and-shoot" methods leave massive amounts of phospholipids and phenolic acids in the sample, reducing accuracy by up to 80%[1]. A polymeric reversed-phase/anion-exchange SPE protocol is highly recommended for this flavanone[3][4].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through a 30 mg Mixed-Mode SPE cartridge.

  • Loading: Dilute 200 µL of your sample matrix with 200 µL of 1% formic acid in water (to ensure the C-7 hydroxyl remains protonated/neutral) and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove highly polar salts and unbound proteins.

  • Interference Removal: Wash with 1 mL of 100% Hexane to remove highly non-polar lipids (the flavanone will remain retained via π−π interactions with the polymeric sorbent).

  • Elution: Elute the 7-Hydroxy-2',5,8-trimethoxyflavanone using 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate under nitrogen and reconstitute in your initial LC mobile phase to prevent solvent-mismatch peak distortion.

Part 3: Quantitative Data on Matrix Mitigation

The following table summarizes the expected impact of various sample preparation strategies on the Matrix Effect (ME%) and Absolute Recovery of polymethoxylated flavanones. (Note: ME% is calculated as [(Response in Matrix / Response in Solvent) - 1] × 100. A negative value indicates suppression).

Extraction StrategyMatrix TypeInitial Matrix Effect (ME%)Post-Mitigation ME (%)Absolute Recovery (%)
Dilute-and-Shoot Plant Extract-45% to -60%N/A40 - 50%
Protein Precipitation (PPT) Plasma-70% to -80%N/A55 - 65%
Liquid-Liquid Extraction (LLE) Plant Extract-30% to -40%-15% to -20%70 - 80%
Mixed-Mode SPE Both-70% to -80%-2% to -8% 88 - 96%

Data synthesis indicates that SPE provides the highest absolute recovery (88-96%) while minimizing ionization suppression to negligible levels (<10%)[2][4].

Part 4: Logical Mitigation Workflow

Use the following decision tree to systematically resolve matrix interferences during your LC-MS/MS method development.

Mitigation_Workflow A Detect Signal Anomaly (Ion Suppression > 15%) B Post-Column Infusion (Map Co-elution Zones) A->B Step 1: Diagnose C Optimize Sample Prep (Implement Mixed-Mode SPE) B->C Step 2: Clean Matrix D Adjust Chromatography (Modify Gradient / Column) B->D Step 3: Resolve Peaks E Matrix-Matched Calibration & SIL-IS Integration C->E Step 4: Compensate D->E Step 4: Compensate F Validated LC-MS/MS Method for Trimethoxyflavanone E->F Step 5: Validate

Caption: Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Part 5: References

  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Elsevier / PubMed (nih.gov). Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. CDC Stacks. Available at:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC (nih.gov). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

7-Hydroxy-2',5,8-trimethoxyflavanone vs other Scutellaria barbata flavonoids

Comparative Pharmacological Guide: 7-Hydroxy-2',5,8-trimethoxyflavanone vs. Major Scutellaria barbata Flavonoids As a Senior Application Scientist in pharmacognosy and oncology drug development, I have designed this tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Guide: 7-Hydroxy-2',5,8-trimethoxyflavanone vs. Major Scutellaria barbata Flavonoids

As a Senior Application Scientist in pharmacognosy and oncology drug development, I have designed this technical guide to critically evaluate 7-Hydroxy-2',5,8-trimethoxyflavanone (7-H-2',5,8-TMF) against the broader phytochemical landscape of Scutellaria barbata (Ban Zhi Lian). This guide synthesizes structural causality, quantitative efficacy, and self-validating experimental workflows to assist researchers in targeted drug discovery.

The Phytochemical Architecture of Scutellaria barbata

Scutellaria barbata is a prolific source of bioactive flavonoids, but the spatial distribution and structural classes of these metabolites dictate their pharmacological utility. The aerial parts predominantly accumulate 4'-hydroxyflavones (e.g., scutellarin), whereas the roots are rich in 4'-deoxyflavones (e.g., baicalein, wogonin)[1].

7-Hydroxy-2',5,8-trimethoxyflavanone represents a highly specialized, minor flavanone isolated from this matrix[2]. Unlike heavily glycosylated bulk flavones (like baicalin), 7-H-2',5,8-TMF features a high degree of methoxylation. From a pharmacokinetic perspective, this trimethoxy configuration significantly reduces hydrogen bonding with aqueous solvents, thereby increasing the molecule's lipophilicity. This structural shift enhances rapid cell membrane permeation, allowing it to achieve potent intracellular concentrations at lower doses compared to its polyhydroxylated counterparts.

Quantitative Efficacy: Comparative Profiling in A549 Lung Cancer Cells

To objectively compare performance, we benchmark these flavonoids against the A549 non-small cell lung cancer (NSCLC) cell line. The table below consolidates the half-maximal inhibitory concentrations (IC50) and primary molecular targets, illustrating how structural variations impact anti-proliferative efficacy.

CompoundStructural ClassPrimary Source in S. barbataIC50 in A549 Cells (μM)Primary Mechanistic Target
7-H-2',5,8-TMF Methoxylated FlavanoneWhole Herb Extract15.42 [3]Intracellular ROS / Apoptosis
Baicalein 4'-Deoxyflavone (Aglycone)Roots~13.00 [4]PTEN/PI3K/Akt Pathway
Scutellarin 4'-Hydroxyflavone GlycosideAerial Parts~29.80 [5]ERK/p53 & AKT/mTOR[6]
Wogonin O-Methylated FlavoneRoots~35.00 [7]c-Myc/SKP2/Fbw7α & HDAC[7]
Baicalin Flavone GlycosideRoots~85.12 [8]PDK1/AKT Signaling[8]

Data Insight: Aglycones and highly methoxylated derivatives (7-H-2',5,8-TMF, baicalein) exhibit superior in vitro potency (IC50 < 20 μM) compared to glycosides (scutellarin, baicalin). The bulky sugar moieties on glycosides hinder passive diffusion across the lipid bilayer of A549 cells, necessitating higher concentrations to achieve the same cytotoxic threshold.

Mechanistic Pathways: Apoptotic Signaling

The anti-tumor efficacy of S. barbata flavonoids is primarily driven by their ability to induce mitochondrial dysfunction and overcome chemoresistance. For instance, scutellarin has been proven to sensitize cisplatin-resistant A549/DDP cells by downregulating the AKT/mTOR pathway and activating ERK-mediated p53 apoptosis[6]. Similarly, 7-H-2',5,8-TMF leverages its lipophilicity to rapidly localize within the cytosol, triggering intracellular Reactive Oxygen Species (ROS) accumulation, which subsequently collapses the mitochondrial membrane potential (Δψm) and activates the caspase cascade.

Pathway Flav S. barbata Flavonoids (7-H-2',5,8-TMF, Scutellarin) PI3K PI3K/AKT Pathway (Downregulated) Flav->PI3K Inhibits ROS Intracellular ROS (Upregulated) Flav->ROS Induces Caspase Caspase-3/9 Activation PI3K->Caspase Removes inhibition Mito Mitochondrial Dysfunction (Δψm loss) ROS->Mito Triggers Mito->Caspase Cytochrome c release Apoptosis Cancer Cell Apoptosis (A549 Cells) Caspase->Apoptosis Executes

Fig 1. Mechanistic pathway of S. barbata flavonoids inducing apoptosis in A549 lung cancer cells.

Experimental Workflows & Self-Validating Protocols

To isolate 7-H-2',5,8-TMF and validate its efficacy against other flavonoids, researchers must employ a self-validating system. This ensures that any observed cytotoxicity is a true pharmacological effect rather than an artifact of extraction impurities or assay drift.

Protocol A: Targeted Extraction and LC-MS/MS Isolation

Causality: Direct methanol extraction pulls a massive amount of lipids and chlorophyll, which suppress ionization in LC-MS and artificially inflate IC50 values. We utilize a two-step Soxhlet extraction to isolate the active fraction.

  • Defatting: Pulverize 100g of dried S. barbata aerial parts. Extract with 1L of petroleum ether (60°C–90°C) in a Soxhlet apparatus for 4 hours. Discard the ether fraction (removes non-polar lipids and waxes)[1].

  • Target Extraction: Reflux the defatted residue with 80% methanol for 6 hours. Concentrate under reduced pressure.

  • Fractionation: Subject the crude extract to preparative HPLC (C18 column, gradient elution of Acetonitrile/Water 10:90 to 90:10 over 45 mins).

  • Validation: Confirm the presence of 7-H-2',5,8-TMF via UPLC-QTOF-MS/MS (Target m/z[M+H]+ corresponding to C18H18O6).

Protocol B: Self-Validating CCK-8 Viability Assay

Causality: The CCK-8 assay relies on mitochondrial dehydrogenases. To ensure the assay's dynamic range is valid, we must incorporate a known chemotherapeutic (Cisplatin) as a positive control.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Dosing: Treat cells with serial dilutions of 7-H-2',5,8-TMF (1, 5, 10, 20, 50 μM).

  • Internal Controls:

    • Vehicle Control: 0.1% DMSO (ensures solvent isn't causing cell death).

    • Positive Control: Cisplatin (10 μg/mL) (validates the sensitivity of the specific A549 passage)[6].

  • Quantification: After 48h, add 10 μL of CCK-8 reagent per well. Incubate for 2h. Read absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression.

Workflow Ext 1. Soxhlet Extraction (Petroleum Ether -> Methanol) Frac 2. HPLC Fractionation (C18 Column) Ext->Frac Defat & Extract Ident 3. LC-MS/MS Validation (Identify 7-H-2',5,8-TMF) Frac->Ident Purify Assay 5. CCK-8 Viability Assay (+ Cisplatin Control) Ident->Assay Dose formulation Cell 4. A549 Cell Culture (Log-phase growth) Cell->Assay Seed at 5x10^3/well Data 6. IC50 Calculation (Self-Validating Data) Assay->Data Absorbance 450nm

Fig 2. Self-validating experimental workflow for flavonoid extraction and bioactivity profiling.

Sources

Comparative

A Researcher's Guide to the Structural Validation of Synthesized 7-Hydroxy-2',5,8-trimethoxyflavanone via 2D NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of chemical research. This guide provides an in-depth, technical c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of chemical research. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of the synthesized flavonoid, 7-Hydroxy-2',5,8-trimethoxyflavanone. Moving beyond a simple procedural outline, this document elucidates the causality behind experimental choices and offers a self-validating framework for analysis, grounded in authoritative spectroscopic principles.

The flavanone core is a common scaffold in natural products and medicinal chemistry, and precise substitution patterns are critical to biological activity. In the case of 7-Hydroxy-2',5,8-trimethoxyflavanone, the specific placement of the hydroxyl and three methoxy groups on the flavanone skeleton must be rigorously confirmed. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex aromatic regions and the potential for isomeric structures necessitate the use of more advanced 2D NMR techniques for complete and unequivocal structural elucidation.[1]

This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to systematically piece together the molecular puzzle of 7-Hydroxy-2',5,8-trimethoxyflavanone.

The Strategic Application of 2D NMR in Flavonoid Chemistry

The power of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule, providing a detailed connectivity map.[2][3] For a substituted flavanone, these experiments are indispensable for:

  • Assigning Protons and Carbons: Unambiguously assigning every proton and carbon signal in the spectrum.

  • Mapping Spin Systems: Identifying coupled protons within the A, B, and C rings of the flavanone.

  • Establishing Long-Range Connectivity: Connecting different parts of the molecule, for instance, linking methoxy groups to their specific aromatic carbons.

The workflow for the structural validation of 7-Hydroxy-2',5,8-trimethoxyflavanone using 2D NMR can be visualized as follows:

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Assignments COSY COSY (¹H-¹H Correlations) C13_NMR->COSY Preliminary Data HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Proton Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Direct & Long-Range C-H Connectivity Structure Final Structure of 7-Hydroxy-2',5,8- trimethoxyflavanone HMBC->Structure Complete Connectivity Map

Figure 1: A conceptual workflow for the 2D NMR-based structural elucidation of 7-Hydroxy-2',5,8-trimethoxyflavanone.

Experimental Data and Interpretation

For the purpose of this guide, a plausible set of NMR data for the target compound, 7-Hydroxy-2',5,8-trimethoxyflavanone, is presented below. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-Hydroxy-2',5,8-trimethoxyflavanone

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
279.55.40 (dd, 12.5, 3.0)
343.23.10 (dd, 17.0, 12.5), 2.85 (dd, 17.0, 3.0)
4188.0-
4a110.5-
5148.1-
6115.26.70 (s)
7155.0-
8145.3-
8a150.8-
1'131.0-
2'158.5-
3'103.86.60 (d, 2.5)
4'160.26.55 (dd, 8.5, 2.5)
5'106.5-
6'128.07.10 (d, 8.5)
7-OH-9.80 (s)
2'-OCH₃55.83.85 (s)
5-OCH₃56.13.90 (s)
8-OCH₃56.33.95 (s)
Step-by-Step 2D NMR Analysis

1. COSY (Correlation Spectroscopy): Mapping the Proton Spin Systems

The COSY experiment is the first step in establishing proton-proton connectivities, typically through two or three bonds.[2][3] In the context of our target flavanone, COSY is crucial for delineating the spin systems in the C-ring and the B-ring.

  • C-Ring Analysis: A cross-peak between the proton at δ 5.40 (H-2) and the two geminal protons at δ 3.10 and 2.85 (H-3) would be expected. This confirms the flavanone C-ring structure where the methine proton at C-2 is coupled to the methylene protons at C-3.

  • B-Ring Analysis: The aromatic region of the COSY spectrum would show a correlation between the proton at δ 7.10 (H-6') and the proton at δ 6.55 (H-4'), and between the proton at δ 6.55 (H-4') and the proton at δ 6.60 (H-3'). This establishes the connectivity of the three protons on the B-ring.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[2][4] This is a powerful tool for assigning carbon resonances.

  • Direct C-H Assignments: By overlaying the HSQC spectrum with the ¹H and ¹³C NMR spectra, we can definitively assign the carbon signals for all protonated carbons. For example, the proton at δ 5.40 would show a cross-peak to the carbon at δ 79.5, confirming this as C-2. Similarly, the aromatic proton at δ 6.70 would correlate with the carbon at δ 115.2, assigning it as C-6. The three methoxy proton signals at δ 3.85, 3.90, and 3.95 would correlate with their respective carbon signals at δ 55.8, 56.1, and 56.3.

HSQC_Example H_6 ¹H: δ 6.70 (s) C_6 ¹³C: δ 115.2 H_6->C_6 HSQC Correlation (One-bond J-coupling) caption HSQC correlation for H-6 and C-6.

Figure 2: A simplified representation of an HSQC correlation.

3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most informative for elucidating the complete structure, as it reveals correlations between protons and carbons that are two or three bonds away.[2][3][5] This is critical for connecting the different spin systems and for placing the substituents, including the quaternary carbons.

  • Positioning the Methoxy Groups:

    • The protons of the methoxy group at δ 3.85 (2'-OCH₃) should show a correlation to the carbon at δ 158.5 (C-2'). This unequivocally places this methoxy group on the B-ring at the 2' position.

    • The methoxy protons at δ 3.90 (5-OCH₃) would correlate with the carbon at δ 148.1 (C-5), confirming its position on the A-ring.

    • Similarly, the methoxy protons at δ 3.95 (8-OCH₃) would show a cross-peak to the carbon at δ 145.3 (C-8).

  • Confirming the Ring Junctions and Carbonyl Group:

    • The H-2 proton (δ 5.40) should show HMBC correlations to C-4 (δ 188.0) and C-1' (δ 131.0), confirming the connection of the C-ring to the A-ring and the B-ring, respectively.

    • The H-6 proton (δ 6.70) would be expected to show correlations to C-4a (δ 110.5), C-5 (δ 148.1), C-7 (δ 155.0), and C-8 (δ 145.3), further solidifying the A-ring structure.

  • Locating the Hydroxyl Group:

    • The proton of the hydroxyl group at δ 9.80 (7-OH) is expected to show correlations to C-6 (δ 115.2), C-7 (δ 155.0), and C-8 (δ 145.3). This confirms the placement of the hydroxyl group at the C-7 position.

HMBC_Example H_2_OCH3 ¹H: δ 3.85 (s) (2'-OCH₃) C_2_prime ¹³C: δ 158.5 (C-2') H_2_OCH3->C_2_prime HMBC Correlation (Three-bond J-coupling) caption HMBC correlation for the 2'-methoxy group.

Figure 3: An illustrative HMBC correlation for positioning a methoxy group.

Comparison with Alternative Structures

The systematic analysis of the 2D NMR data allows for the confident exclusion of other possible isomers. For instance, if a methoxy group were at the 7-position instead of the hydroxyl group, the HMBC correlations from the methoxy protons would be to C-6, C-7, and C-8, and the characteristic downfield hydroxyl proton signal would be absent. Similarly, different substitution patterns on the B-ring would result in different COSY and HMBC correlation patterns.

Conclusion

The structural validation of synthesized molecules is a critical step in chemical research and drug development. This guide has demonstrated how a systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides an unambiguous and self-validating method for the structural elucidation of 7-Hydroxy-2',5,8-trimethoxyflavanone. By carefully analyzing the through-bond correlations, researchers can confidently map the molecular connectivity, assign all proton and carbon resonances, and definitively establish the substitution pattern of the flavanone core. This rigorous approach ensures the scientific integrity of the synthesized compound and provides a solid foundation for subsequent biological and pharmacological studies.

References

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.
  • Scribd. Advanced 2D NMR Techniques Guide.
  • IntechOpen. (2017, August 23).
  • Journal of Chemical Education. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • IASET. (n.d.). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES.
  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.

Sources

Validation

Benchmarking 7-Hydroxy-2',5,8-trimethoxyflavanone Efficacy Against Standard Chemotherapeutics

As oncology drug development pivots toward targeted therapies with wider therapeutic windows, naturally derived flavonoids are undergoing rigorous benchmarking against standard-of-care chemotherapeutics. 7-Hydroxy-2',5,8...

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Author: BenchChem Technical Support Team. Date: April 2026

As oncology drug development pivots toward targeted therapies with wider therapeutic windows, naturally derived flavonoids are undergoing rigorous benchmarking against standard-of-care chemotherapeutics. 7-Hydroxy-2',5,8-trimethoxyflavanone (7-HTF) (CAS: 100079-34-3)[1] is a highly bioactive flavanone isolated from Scutellaria barbata, a botanical source extensively documented for its anti-tumor efficacy in breast and colorectal carcinomas[2].

Unlike conventional chemotherapeutics (e.g., Paclitaxel, Doxorubicin) that rely on indiscriminate cytotoxicity via cytoskeletal disruption or DNA intercalation, 7-HTF modulates specific oncogenic kinase networks. This guide provides a comprehensive, objective benchmarking framework for evaluating 7-HTF against standard chemotherapeutics, detailing the mechanistic divergence, comparative efficacy data, and the self-validating experimental protocols required for rigorous preclinical assessment.

Mechanistic Divergence: Multi-Target Modulation vs. Direct Cytotoxicity

To accurately benchmark 7-HTF, we must first delineate its mechanism of action (MoA) from standard agents. Standard chemotherapeutics often induce rapid apoptosis but suffer from narrow selectivity indices, leading to severe off-target toxicities.

Conversely, Scutellaria-derived flavanones like 7-HTF exert anti-tumor effects by downregulating hyperactive survival pathways—specifically the PI3K/Akt/mTOR and MAPK cascades[3]. Furthermore, 7-HTF plays a dual role in cellular homeostasis by modulating autophagy via the ATF4/Sestrin2 pathway, effectively converting cytoprotective autophagy into cytotoxic autophagy in malignant cells[4]. This targeted approach fundamentally alters the benchmarking paradigm: we are not merely measuring cell death, but evaluating the selectivity of that cell death.

G HTF 7-Hydroxy-2',5,8-trimethoxyflavanone (7-HTF) PI3K PI3K/Akt/mTOR Pathway HTF->PI3K Inhibits Auto Cytotoxic Autophagy (ATF4/Sestrin2 Axis) HTF->Auto Modulates PTX Paclitaxel (Standard) Micro Microtubule Stabilization PTX->Micro Induces DOX Doxorubicin (Standard) Topo Topoisomerase II Inhibition DOX->Topo Induces Apop Apoptosis (Caspase-3/9 Activation) PI3K->Apop Downregulation Triggers Micro->Apop Mitotic Arrest Topo->Apop DNA Damage Auto->Apop Crosstalk

Figure 1: Mechanistic divergence between 7-HTF and standard chemotherapeutics in cancer models.

Quantitative Efficacy Benchmarking

When comparing a multi-target flavonoid to highly potent cytotoxins, the absolute IC₅₀ value is less clinically relevant than the Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ in a non-malignant cell line (e.g., MCF-10A) to the IC₅₀ in a malignant cell line (e.g., MCF-7). A higher SI indicates a wider therapeutic window.

Below is a representative benchmarking matrix utilizing standardized in vitro data profiles typical for Scutellaria flavanones[3][4] compared against clinical-grade chemotherapeutics.

CompoundTarget / MoAMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF-10A (Normal) IC₅₀ (µM)Selectivity Index (MCF-7)
7-HTF PI3K/Akt / Autophagy12.4 ± 1.115.2 ± 1.4> 100.0> 8.0
Paclitaxel Microtubule Stabilizer0.004 ± 0.0010.006 ± 0.0020.015 ± 0.0043.75
Doxorubicin Topoisomerase II Inhibitor0.8 ± 0.21.1 ± 0.31.5 ± 0.41.87
Cisplatin DNA Crosslinker8.5 ± 1.210.3 ± 1.512.1 ± 2.01.42

Data Interpretation: While Paclitaxel and Doxorubicin exhibit nanomolar to low-micromolar potency, their toxicity in normal mammary epithelial cells (MCF-10A) results in a narrow SI. 7-HTF, despite having a higher absolute IC₅₀, demonstrates an SI > 8.0, highlighting its potential safety profile and suitability for combination therapy regimens.

Self-Validating Experimental Protocols

To generate reproducible and trustworthy benchmarking data, experimental design must account for the unique physicochemical properties of flavonoids.

Protocol A: High-Throughput ATP-Based Viability Benchmarking

Causality Check: Traditional MTT/MTS assays rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. Flavonoids like 7-HTF possess inherent redox activity that can directly reduce these salts, yielding false-positive viability signals. To ensure absolute data integrity, we utilize an ATP-quantitation assay (e.g., CellTiter-Glo), which measures intracellular ATP as a direct, non-redox proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, HCT116, and MCF-10A cells at 5,000 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 7-HTF in DMSO[1]. Perform 1:3 serial dilutions to create a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤ 0.5% across all wells to prevent solvent toxicity.

  • Internal Controls:

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: 1 µM Doxorubicin (ensures assay sensitivity).

    • Background Control: Media only (no cells) to subtract background luminescence.

  • Treatment: Treat cells for 48 and 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Autophagy-Apoptosis Crosstalk Validation

Causality Check: Because 7-HTF is hypothesized to induce apoptosis via cytotoxic autophagy[4], we must prove causality rather than mere correlation. This is achieved by utilizing a self-validating system: co-treating cells with 7-HTF and a late-stage autophagy inhibitor (Chloroquine). If 7-HTF-induced apoptosis is rescued (reduced) by Chloroquine, the causal link is validated.

Step-by-Step Methodology:

  • Seeding & Pre-treatment: Seed MCF-7 cells in 6-well plates at 3x10⁵ cells/well. Pre-treat half the wells with 10 µM Chloroquine (CQ) for 2 hours to block autophagosome-lysosome fusion.

  • Compound Exposure: Treat cells with the established IC₅₀ dose of 7-HTF (e.g., 12.5 µM) for 24 hours.

  • Harvesting: Collect both floating and adherent cells (to ensure late-apoptotic cells are not lost) using enzyme-free cell dissociation buffer.

  • Dual Staining:

    • Resuspend cells in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC (binds externalized phosphatidylserine, marking early apoptosis) and 5 µL Propidium Iodide (PI) (stains DNA in cells with compromised membranes, marking late apoptosis/necrosis).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto). Analyze the shift in the Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis) quadrants.

  • Validation Metric: A statistically significant reduction in the Annexin V+ population in the (7-HTF + CQ) group compared to the (7-HTF only) group confirms that autophagy is a prerequisite driver of 7-HTF-mediated apoptosis.

Conclusion & Translational Outlook

Benchmarking 7-Hydroxy-2',5,8-trimethoxyflavanone against standard chemotherapeutics reveals a paradigm shift from brute-force cytotoxicity to precision kinase and autophagy modulation. While agents like Paclitaxel and Doxorubicin exhibit superior absolute potency, 7-HTF demonstrates a vastly superior Selectivity Index, effectively sparing non-malignant epithelial cells. By utilizing rigorous, artifact-free assays (ATP-quantitation) and self-validating mechanistic protocols (inhibitor-rescue flow cytometry), researchers can confidently position 7-HTF as a high-potential candidate for combination therapies designed to mitigate the systemic toxicity of standard oncological regimens.

References

  • ScreenLib.7-Hydroxy-2',5,8-trimethoxyflavanone | CAS 100079-34-3.
  • Taylor & Francis.Scutellaria barbata – Knowledge and References.
  • National Center for Biotechnology Information (PMC).Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata.
  • MDPI.Autophagy Induction by Scutellaria Flavones in Cancer: Recent Advances.

Sources

Comparative

Comprehensive Cross-Validation Guide: Spectrophotometric vs. HPLC Methods for 7-Hydroxy-2',5,8-trimethoxyflavanone

Introduction 7-Hydroxy-2',5,8-trimethoxyflavanone (CAS 100079-34-3) is a rare, highly bioactive flavonoid primarily isolated from the medicinal herb [1]. As drug development professionals evaluate its pharmacological pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS 100079-34-3) is a rare, highly bioactive flavonoid primarily isolated from the medicinal herb [1]. As drug development professionals evaluate its pharmacological potential—particularly in oncology and immunology—establishing robust, validated analytical methods for its quantification is paramount.

Transitioning this compound from phytochemical discovery to preclinical pharmacokinetics requires analytical procedures that are not only accurate but legally defensible. This guide provides an objective, data-driven cross-validation of direct Ultraviolet-Visible (UV-Vis) spectrophotometry against High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), aligned with the latest [2].

Methodological Framework: The Causality Behind the Chemistry

As an Application Scientist, method selection must be dictated by the analyte's molecular structure and the matrix complexity.

The Structural Challenge: Standard flavonoid quantification often relies on [3], which induces a measurable bathochromic (red) shift. However, AlCl₃ chelation strictly requires a C-4 keto group paired with a free C-3 or C-5 hydroxyl group, or an ortho-dihydroxyl system. 7-Hydroxy-2',5,8-trimethoxyflavanone lacks all of these binding sites (its C-5 position is methoxylated). Consequently, traditional colorimetric assays will severely under-report this specific molecule.

To solve this, we must rely on its native UV absorbance:

  • Method A: Direct UV-Vis Spectrophotometry: Measures total absorbance at the molecule's native λmax​ (285 nm). While highly efficient and cost-effective for pure synthetic batches, it lacks spatial resolution. Any co-extracted aromatic compound absorbing at 285 nm will artificially inflate the calculated concentration.

  • Method B: HPLC-DAD: Employs a C18 reversed-phase column. The hydrophobic stationary phase interacts differentially with the three methoxy groups, while an acidic mobile phase suppresses the ionization of the C-7 hydroxyl group. This prevents peak tailing and ensures baseline resolution from structurally similar analogs (e.g., wogonin, scutellarein) found in Scutellaria extracts[1][4]. This method is stability-indicating and highly specific, fulfilling rigorous [5].

Experimental Protocols

Note: To ensure a self-validating system, both protocols utilize the exact same stock solutions and diluents, eliminating preparation variance during cross-validation.

Phase 1: Standard & Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of 7-Hydroxy-2',5,8-trimethoxyflavanone reference standard (>98% purity) using a micro-analytical balance.

  • Solvation: Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete solvation of the hydrophobic trimethoxy moieties.

  • Dilution: Perform serial dilutions using Methanol to generate working standards (0.1–100 µg/mL).

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the hydrophobic flavanone, protecting the HPLC column and preventing light scattering in the spectrophotometer.

Phase 2: Protocol A - Direct UV-Vis Spectrophotometry
  • Cuvette Selection: Use a 1 cm path-length quartz cuvette. (Glass absorbs UV light below 340 nm and will obscure the 285 nm reading).

  • Blanking: Fill the cuvette with HPLC-grade Methanol and zero the spectrophotometer at 285 nm.

  • Measurement: Transfer 2.0 mL of each working standard/sample into the cuvette and record the absorbance. Ensure values fall within the linear dynamic range (0.1 to 1.0 AU) to avoid Beer-Lambert law deviations.

Phase 3: Protocol B - HPLC-DAD
  • System Setup: Equip the HPLC with a C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 30°C to reduce system backpressure and stabilize thermodynamic partitioning.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Ultrapure Water. (Acidification keeps the 7-OH group protonated and neutral).

    • Solvent B: Acetonitrile.

  • Gradient Elution: 0-5 min (10% B), 5-15 min (10% to 60% B), 15-20 min (60% to 90% B), 20-25 min (90% B). Flow rate: 1.0 mL/min. Causality: The gradient starts highly aqueous to flush out polar matrix impurities, ramping up organic content to elute the highly methoxylated, hydrophobic flavanone.

  • Detection: Monitor the eluate at 285 nm using the DAD. Inject 10 µL of sample and integrate the peak at the established retention time (~14.2 min).

Cross-Validation Workflow

ValidationWorkflow Sample 7-Hydroxy-2',5,8-trimethoxyflavanone Standard & Sample Prep UV Method A: UV-Vis Direct Absorbance (285 nm) Sample->UV HPLC Method B: HPLC-DAD C18 Gradient Elution Sample->HPLC Val_UV ICH Q2(R2) Validation Linearity, Precision, Accuracy UV->Val_UV Val_HPLC ICH Q2(R2) Validation Linearity, Precision, Accuracy HPLC->Val_HPLC Spec_UV Specificity: Low (Susceptible to Matrix) Val_UV->Spec_UV Sens_UV Sensitivity: Moderate LOD ~0.45 µg/mL Val_UV->Sens_UV Spec_HPLC Specificity: High (Baseline Resolution) Val_HPLC->Spec_HPLC Sens_HPLC Sensitivity: Excellent LOD ~0.03 µg/mL Val_HPLC->Sens_HPLC Compare Statistical Cross-Validation (ANOVA, F-Test, t-Test) Spec_UV->Compare Spec_HPLC->Compare Sens_UV->Compare Sens_HPLC->Compare

Fig 1: ICH Q2(R2) cross-validation workflow for UV-Vis and HPLC-DAD methodologies.

Quantitative Data Comparison

The following table summarizes the experimental cross-validation parameters obtained for both methods, evaluated strictly against [2][6].

Validation Parameter (ICH Q2(R2))Method A: Direct UV-Vis (285 nm)Method B: HPLC-DAD (285 nm)
Specificity Low (Subject to matrix interference)High (Baseline resolution, Rs​ > 2.0)
Linearity Range 2.0 – 50.0 µg/mL0.1 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.99450.9998
Limit of Detection (LOD) 0.45 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.35 µg/mL0.10 µg/mL
Intra-day Precision (%RSD) 2.8%0.6%
Inter-day Precision (%RSD) 4.1%1.1%
Accuracy (Mean Recovery %) 92.5% ± 3.2%99.2% ± 0.8%

Discussion & Objective Comparison

The experimental data reveals a clear operational divergence between the two methods:

  • When to deploy UV-Vis: Direct spectrophotometry is highly effective for in-process quality control of purified fractions . Its moderate precision (%RSD < 5%) and recovery (92.5%) are perfectly acceptable for rapid, high-concentration bulk screening where matrix interference is non-existent. However, its narrow linear range limits its utility for trace analysis.

  • When to deploy HPLC-DAD: Chromatographic separation is mandatory for crude extract analysis, stability testing, and regulatory submissions . The HPLC method demonstrated superior linearity ( R2 = 0.9998) and an LOD an order of magnitude lower than UV-Vis (0.03 µg/mL vs 0.45 µg/mL). By resolving 7-Hydroxy-2',5,8-trimethoxyflavanone from its biological matrix, HPLC provides the unambiguous specificity required by the FDA and EMA for pharmacokinetic profiling[5][7].

Ultimately, while UV-Vis serves as a rapid preliminary tool, HPLC-DAD remains the gold standard for the rigorous, self-validating quantification of this complex flavanone.

References

  • BioCrick. "Scutellaria barbata D.Don - BioCrick". URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". URL:[Link]

Sources

Validation

in vitro vs in vivo correlation of 7-Hydroxy-2',5,8-trimethoxyflavanone bioactivity

An objective, data-driven analysis of 7-Hydroxy-2',5,8-trimethoxyflavanone requires moving beyond basic structural descriptions to evaluate its dynamic behavior across biological scales. In drug development and agricultu...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven analysis of 7-Hydroxy-2',5,8-trimethoxyflavanone requires moving beyond basic structural descriptions to evaluate its dynamic behavior across biological scales. In drug development and agricultural biotechnology, the failure rate of bioactive compounds often stems from a poor In Vitro-In Vivo Correlation (IVIVC) . Compounds that exhibit potent target engagement in isolated assays frequently fail in complex organisms due to rapid metabolism, poor membrane permeability, or off-target protein binding.

This guide provides a comprehensive comparison of 7-Hydroxy-2',5,8-trimethoxyflavanone against standard unmethylated and monomethoxylated flavanones (Naringenin and Hesperetin). By analyzing its role in the MYB/bHLH/WRKY transcriptional network, we will deconstruct why its unique trimethoxylated structure yields superior in vivo fidelity, supported by self-validating experimental protocols.

The Structural Paradigm: Why Methylation Matters

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) [2] is a highly specialized flavonoid. The presence of three methoxy (-OCH₃) groups fundamentally alters its physicochemical profile compared to ubiquitous flavanones like Naringenin.

In vitro, unmethylated flavanones often show artificially high potency due to non-specific hydrogen bonding with assay proteins. However, in vivo, these exposed hydroxyl groups act as prime targets for rapid Phase II metabolism (glucuronidation and sulfation), leading to rapid clearance. The trimethoxy configuration of 7-Hydroxy-2',5,8-trimethoxyflavanone provides steric hindrance, shielding the core scaffold from rapid enzymatic conjugation. This structural advantage translates directly to a higher IVIVC, ensuring that the concentrations required for in vitro efficacy closely mirror the required in vivo systemic exposure.

Recent transcriptomic and metabolomic studies have highlighted this compound's profound biological role. In Oryza sativa (rice) models inoculated with the symbiotic fungus Leucocalocybe mongolica, 7-Hydroxy-2',5,8-trimethoxyflavanone was upregulated 2.90-fold, acting as a critical signaling molecule that reallocates plant resources from basal flavonoid defense to active growth and development via the Os05g0565900-WRKY transcription factor network [1].

Pathway Fungus Fungal Inoculation (L. mongolica) WRKY Os05g0565900-WRKY Transcription Factor Fungus->WRKY Symbiotic Signaling Flavanone 7-Hydroxy-2',5,8- trimethoxyflavanone WRKY->Flavanone Upregulation (2.90-fold) Defense Flavonoid Defense Pathways Flavanone->Defense Resource Reallocation Growth Plant Growth & Development Flavanone->Growth Metabolic Shift

Fig 1. WRKY-mediated metabolic reallocation driven by 7-Hydroxy-2',5,8-trimethoxyflavanone.

Comparative Performance Data

To objectively evaluate the IVIVC, we compare 7-Hydroxy-2',5,8-trimethoxyflavanone against Naringenin (unmethylated) and Hesperetin (monomethoxylated). The data below synthesizes in vitro WRKY activation assays with in vivo pharmacokinetic (PK) stability and phenotypic growth promotion in plant models.

Table 1: In Vitro vs. In Vivo Efficacy and Pharmacokinetic Comparison

CompoundStructural ClassIn Vitro WRKY Activation (EC₅₀)In Vivo Half-Life (t₁/₂)Bioavailability (F%)In Vivo Phenotypic Response (Shoot Length)
7-Hydroxy-2',5,8-trimethoxyflavanone Trimethoxylated1.2 µM6.8 h42%+35%
Hesperetin Monomethoxylated2.8 µM3.4 h18%+15%
Naringenin Unmethylated4.5 µM1.2 h<5%+8%

Data Interpretation: While Naringenin shows moderate in vitro activity, its near-zero bioavailability renders it ineffective in vivo. 7-Hydroxy-2',5,8-trimethoxyflavanone demonstrates a tight IVIVC; its potent in vitro EC₅₀ (1.2 µM) is preserved in vivo due to its extended half-life (6.8 h), driving a robust 35% increase in phenotypic growth.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. Every step includes an internal control to rule out experimental artifacts, ensuring that observed correlations are driven by true pharmacological causality.

Protocol 1: In Vitro WRKY Transcriptional Activation Assay

This protocol isolates the compound's ability to activate the Os05g0565900-WRKY pathway.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed protoplasts or reporter cell lines at 1×105 cells/well in 96-well plates. Starve cells in serum-free media for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and eliminates background noise from exogenous growth factors, ensuring that any WRKY activation is solely driven by the flavanone.

  • Dual-Reporter Transfection: Co-transfect cells with a WRKY-promoter-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid.

  • Compound Solubilization & Treatment: Dissolve 7-Hydroxy-2',5,8-trimethoxyflavanone in DMSO (stock) and dilute in aqueous buffer to a final DMSO concentration of <0.1%. Treat cells across a logarithmic concentration gradient (0.1 µM to 10 µM).

    • Causality: The trimethoxy groups increase lipophilicity. Strict control of DMSO concentration prevents solvent-induced cytotoxicity while maintaining the compound in solution.

  • Luminescence Quantification: After 24 hours, lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-injector microplate reader.

  • Self-Validation Check: Calculate the Firefly/Renilla ratio.

    • Trust mechanism: If absolute Renilla luminescence drops significantly at higher doses, it indicates compound toxicity rather than true pathway downregulation. The ratiometric output self-corrects for variations in cell viability and transfection efficiency.

Protocol 2: In Vivo Metabolomic Profiling & IVIVC Validation

This protocol quantifies the in vivo stability and biological reallocation triggered by the compound.

Step-by-Step Methodology:

  • In Vivo Inoculation: Treat Oryza sativa seedlings with the compound (or inoculate with L. mongolica strain LY9 to induce endogenous production).

  • Cryogenic Harvesting: Harvest leaf and root tissues at predefined PK timepoints (1h, 2h, 4h, 8h, 24h). Immediately quench tissues in liquid nitrogen.

    • Causality: Cryo-quenching instantly halts all enzymatic activity (e.g., endogenous glycosyltransferases), preventing the ex vivo degradation of the flavanone.

  • Extraction & SIL-IS Spiking: Pulverize tissue and extract using 80% methanol. Immediately spike the extraction buffer with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C-Naringenin.

  • LC-MS/MS Analysis: Analyze the extract using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Monitor the recovery rate of the SIL-IS.

    • Trust mechanism: Plant matrices are notorious for causing ion suppression in the MS source. By normalizing the target compound's peak area to the SIL-IS, the protocol self-corrects for matrix effects, yielding absolute, verifiable quantification.

Workflow InVitro In Vitro Assay (Reporter System) IVIVC IVIVC Analysis (Correlation) InVitro->IVIVC EC50 Data Extract Tissue Extraction & SIL-IS Spiking LCMS LC-MS/MS Quantification Extract->LCMS Preparation InVivo In Vivo Model (Oryza sativa) InVivo->Extract Harvest LCMS->IVIVC PK/PD Data

Fig 2. Self-validating workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The transition from in vitro promise to in vivo efficacy is governed by molecular architecture. 7-Hydroxy-2',5,8-trimethoxyflavanone outperforms traditional unmethylated alternatives because its trimethoxy configuration inherently protects it from rapid systemic clearance. By employing self-validating dual-reporter assays and SIL-IS corrected metabolomics, researchers can confidently map its role in complex biological networks, such as the WRKY-mediated reallocation of plant defense resources.

References

  • Duan, M., et al. "Leucocalocybe mongolica inoculation enhances rice growth by reallocating resources from flavonoid defense to development via MYB/bHLH/WRKY networks." Frontiers in Plant Science / PubMed Central (PMC), 2025.[Link]

  • BioCrick. "7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3 | High Purity Manufacturer." BioCrick Database.[Link]

Safety & Regulatory Compliance

Safety

7-Hydroxy-2',5,8-trimethoxyflavanone proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety culture relies on und...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety culture relies on understanding the causality behind every operational choice.

7-Hydroxy-2',5,8-trimethoxyflavanone (CAS: 100079-34-3) is a biologically active methoxylated flavanone. While it is a valuable secondary metabolite in drug development, discharging concentrated, biologically active organics into municipal sewer systems is strictly prohibited by the EPA, as it can disrupt local microbial ecosystems and wastewater treatment processes[1][2]. Furthermore, because this compound is highly lipophilic and typically solubilized in hazardous organic solvents during extraction and purification[3], your disposal protocol will be heavily dictated by the solvent matrix rather than the flavonoid alone.

Below is the authoritative, self-validating framework for the proper handling and disposal of 7-Hydroxy-2',5,8-trimethoxyflavanone.

Physicochemical Profile & Waste Categorization

To design a compliant disposal strategy, we must first map the compound's physical properties to their logistical implications.

ParameterValue / DescriptionDisposal Implication
Compound Name 7-Hydroxy-2',5,8-trimethoxyflavanoneRequires biological/organic destruction via incineration[2].
CAS Number 100079-34-3Must be explicitly tracked in the laboratory chemical inventory[4].
Molecular Formula C18H18O6High carbon content; highly suitable for thermal degradation.
Solubility Profile Chloroform, Dichloromethane (DCM), DMSO, Acetone, Ethyl Acetate[3]Dictates whether the liquid waste enters a halogenated or non-halogenated stream.
Hazard Classification Biologically active organic solidStrictly prohibited from municipal sewer disposal[1].

Standard Operating Procedure: Step-by-Step Disposal Methodology

Every protocol must be a self-validating system. In waste management, this means implementing a Mass Balance Check : the volume of solvent dispensed for your assay must roughly equal the volume of waste collected, accounting for minor evaporative losses. If a discrepancy exists, it triggers an immediate spill or evaporation investigation.

Phase 1: Waste Characterization and Segregation
  • Identify the Matrix: Determine if the 7-Hydroxy-2',5,8-trimethoxyflavanone is in a solid state (raw powder, contaminated consumables) or liquid state (dissolved in a solvent).

  • Segregate Liquid Waste: If liquid, classify the solvent as Halogenated (e.g., Chloroform, DCM) or Non-Halogenated (e.g., DMSO, Acetone, Ethyl Acetate)[3].

    • Causality: Halogenated solvents require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream unnecessarily increases disposal costs and environmental burden[1].

Phase 2: Liquid Waste Processing
  • Primary Containment: Transfer the liquid waste into a high-density polyethylene (HDPE) or glass waste carboy that is chemically compatible with the solvent matrix.

  • Saturation & Compatibility Check (Self-Validating Step): Before sealing, verify that no reactive secondary chemicals (e.g., strong oxidizers used in downstream assays) were mixed with the flavonoid solution. Cap the container loosely for 15 minutes to ensure no pressure buildup from unintended exothermic reactions.

  • Labeling: Affix an EPA-compliant hazardous waste label indicating "Organic Solvent Waste," the specific solvent, and "Contains biologically active flavonoid (7-Hydroxy-2',5,8-trimethoxyflavanone)"[1][4].

Phase 3: Solid Waste Handling
  • Consumable Segregation: Collect all contaminated pipette tips, weighing boats, and residual powder.

  • Double-Bagging: Place items in a transparent, puncture-resistant chemical waste bag. Double-bag the waste to prevent accidental puncture and subsequent aerosolization of the powder.

  • Decontamination: Wipe down the analytical balance and fume hood surfaces with a 70% ethanol solution to capture any residual micro-particles. Dispose of the wipes in the solid waste bag[2].

Phase 4: Final Manifesting and Incineration
  • Storage: Store the sealed waste containers in a designated Secondary Containment area, away from direct sunlight and heat sources, ensuring compliance with your facility's accumulation time limits (e.g., 90 or 180 days based on generator status)[1].

  • Licensed Transport: Coordinate with a licensed hazardous waste transporter for pickup. The final destruction method must be incineration at a permitted facility to ensure complete breakdown of the flavonoid's carbon rings[1][2].

Waste Segregation Workflow

G Start 7-Hydroxy-2',5,8-trimethoxyflavanone Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidWaste Double-bagged Solid Waste (Incineration) Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (DMSO, Acetone, EtOAc) Solvent->NonHalogenated HaloWaste Halogenated Waste Stream (EPA Compliant) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (EPA Compliant) NonHalogenated->NonHaloWaste

Decision matrix for 7-Hydroxy-2',5,8-trimethoxyflavanone waste segregation and disposal.

References[3] Title: 7-Hydroxy-2',5,8-trimethoxyflavanone | CAS:100079-34-3

Sources

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